molecular formula C7H10BrN3O B1274468 5-Bromo-2-(2-methoxyethylamino)pyrimidine CAS No. 886365-79-3

5-Bromo-2-(2-methoxyethylamino)pyrimidine

Cat. No.: B1274468
CAS No.: 886365-79-3
M. Wt: 232.08 g/mol
InChI Key: HIDHZHFCKYPDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2-methoxyethylamino)pyrimidine (CAS 886365-79-3) is a valuable chemical intermediate in organic synthesis and medicinal chemistry. This bromo-pyrimidine compound serves as a versatile building block for the design and synthesis of novel therapeutic agents, particularly in anticancer research . Its molecular structure, characterized by the formula C 7 H 10 BrN 3 O and a molecular weight of 232.08 g/mol, provides reactive sites for further functionalization . Researchers utilize this and related bromo-pyrimidine analogues in the development of potent small-molecule inhibitors. These compounds are evaluated for in vitro cytotoxic activity against various human cancer cell lines and as inhibitors of specific molecular targets, such as the Bcr/Abl tyrosine kinase, which is significant in the pathology of certain leukemias . The compound's structural motif is integral to creating potential lead molecules in drug discovery campaigns. For research and development purposes only. This product is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage instructions, which recommend storing in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-12-3-2-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDHZHFCKYPDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398191
Record name 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-79-3
Record name 5-Bromo-N-(2-methoxyethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a substituted pyrimidine of interest to researchers and professionals in drug discovery and development. This document outlines the compound's core characteristics, provides detailed experimental protocols for its synthesis and property determination, and includes visualizations for key workflows.

Core Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions due to a lack of available empirical data.

PropertyValueSource
Molecular Formula C₇H₁₀BrN₃OSynblock[1]
Molecular Weight 232.08 g/mol Synblock[1]
Boiling Point 330.6°C at 760 mmHg (Predicted)Synblock[1]
Melting Point Not available
Solubility Not available
pKa Not available (Predicted for similar structures: ~0.5)ChemicalBook[2]
logP Not available

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below. These protocols are based on established methods for analogous pyrimidine derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable dihalopyrimidine. A general two-step procedure is outlined below:

Step 1: Bromination of 2-aminopyrimidine

  • Dissolve 2-aminopyrimidine in a suitable solvent such as acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) to the solution while stirring in the dark.

  • Allow the reaction to proceed overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and filter to collect the crude 2-amino-5-bromopyrimidine.

  • Dry the product under vacuum.

Step 2: Nucleophilic Substitution with 2-methoxyethylamine

  • Combine 2-amino-5-bromopyrimidine and 2-methoxyethylamine in a suitable solvent, such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

  • A small, dry sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is gradually increased, and the range at which the compound melts is recorded.

Determination of Aqueous Solubility

A common method for determining aqueous solubility is the shake-flask method.

  • An excess amount of the compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

Determination of a LogP

The octanol-water partition coefficient (logP) can also be determined by the shake-flask method.

  • A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.

  • The mixture is shaken until equilibrium is achieved.

  • The mixture is then centrifuged to separate the octanol and water layers.

  • The concentration of the compound in each layer is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant.

  • The pKa is determined from the resulting titration curve.

Visualizations

The following diagrams illustrate a generalized synthetic workflow and a potential biological screening cascade for novel compounds like this compound.

Synthesis_Workflow Start Starting Materials (e.g., 2-aminopyrimidine) Reaction1 Step 1: Bromination (e.g., NBS in Acetonitrile) Start->Reaction1 Intermediate Intermediate Product (2-amino-5-bromopyrimidine) Reaction1->Intermediate Reaction2 Step 2: Nucleophilic Substitution (2-methoxyethylamine, Base) Intermediate->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product Final Product (this compound) Purification->Final_Product

A generalized synthetic workflow for this compound.

Biological_Screening_Workflow Compound Test Compound (this compound) Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Active Inactive Inactive Hit_Identification->Inactive Inactive Secondary_Assays Secondary Assays (e.g., Target-based assays) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

A general workflow for the biological screening of a novel chemical entity.

References

In-Depth Technical Guide: 5-Bromo-2-(2-methoxyethylamino)pyrimidine (CAS 886365-79-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this guide presents a composite of information from commercial suppliers, extrapolated data from structurally related compounds, and established analytical protocols.

Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure, a pyrimidine ring, is a common scaffold in numerous biologically active molecules.[1][2][3] The presence of a bromine atom and an amino ether side chain offers potential for further chemical modification and diverse biological interactions.[4]

PropertyValueSource
CAS Number 886365-79-3[5]
Molecular Formula C₇H₁₀BrN₃O[5]
Molecular Weight 232.08 g/mol [5]
IUPAC Name 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine
Synonyms (5-Bromo-pyrimidin-2-YL)-(2-methoxy-ethyl)-amine[5]
Appearance Yellow to light brown crystalline solidInferred from supplier data
Purity Typically ≥97%Inferred from supplier data

Synthesis and Purification

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 5-bromo-2-chloropyrimidine with 2-methoxyethylamine.

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification reagent1 5-Bromo-2-chloropyrimidine reaction_step Nucleophilic Aromatic Substitution reagent1->reaction_step reagent2 2-Methoxyethylamine reagent2->reaction_step product This compound purification_step Column Chromatography product->purification_step reaction_step->product Analytical_Workflow cluster_characterization Structural Characterization cluster_purity Purity Assessment start Synthesized Compound nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir hplc HPLC Analysis nmr->hplc ms->hplc ir->hplc final_product Characterized Compound hplc->final_product Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway compound 2-Aminopyrimidine Derivative raf Raf compound->raf Inhibition receptor Receptor Tyrosine Kinase ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

References

An In-depth Technical Guide to 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a substituted pyrimidine derivative. The core of the molecule is a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at the 5-position with a bromine atom and at the 2-position with a 2-methoxyethylamino group.

The chemical formula for this compound is C7H10BrN3O.[1][2][3] Its structure is confirmed by its IUPAC name, 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine, and its canonical SMILES representation, COCCNC1=NC=C(Br)C=N1.[4]

Molecular Data Summary

The key quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Weight 232.08 g/mol [1][2]
Molecular Formula C7H10BrN3O[1][2][3]
CAS Number 886365-79-3[1][2][3][4]
IUPAC Name 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine[4]
Canonical SMILES COCCNC1=NC=C(Br)C=N1[4]
InChI Key HIDHZHFCKYPDIW-UHFFFAOYSA-N[4]
Purity Typically ≥98%[4]

Synthesis Pathway and Experimental Protocol

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various methods. A common and efficient approach for preparing 2-aminopyrimidine derivatives involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor with a suitable amine.

The logical workflow for the synthesis of this compound is depicted below. This pathway illustrates the reaction of a di-halogenated pyrimidine with 2-methoxyethylamine.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product R1 5-Bromo-2-chloropyrimidine P1 Nucleophilic Aromatic Substitution R1->P1 R2 2-Methoxyethylamine R2->P1 Prod This compound P1->Prod Base (e.g., K2CO3) Solvent (e.g., Dioxane) Heat

Caption: Proposed synthesis pathway for this compound.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of this compound based on general procedures for similar compounds.[5]

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 2-Methoxyethylamine

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-chloropyrimidine (1.0 eq), potassium carbonate (2.0 eq) as a base, and anhydrous 1,4-dioxane as the solvent.

  • Addition of Amine: Add 2-methoxyethylamine (1.2 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Note: This protocol is a generalized representation. Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment. The synthesis of related 5-bromopyrimidine derivatives has been documented, often starting from precursors like 2-bromomalonaldehyde and amidine compounds or through the modification of other substituted pyrimidines.[6][7] These alternative routes may be considered for process optimization and scale-up.

References

In-Depth Technical Guide on the Spectral Analysis of 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the compound 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar pyrimidine derivatives. It also includes comprehensive, generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine. These predictions are derived from established chemical shift ranges for substituted pyrimidines and common fragmentation patterns observed in mass spectrometry.[1]

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsProposed Assignment
~8.40s2HC4-H, C6-H
~7.50t1HNH
~3.55q2HN-CH₂
~3.40t2HO-CH₂
~3.25s3HO-CH₃

Note: The NH proton is exchangeable with D₂O and its chemical shift can be broad.[1]

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Proposed Assignment
~161.0C2
~158.5C4, C6
~107.0C5
~70.0O-CH₂
~58.0O-CH₃
~42.0N-CH₂

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.[1][2][3][4]

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/zProposed Fragment
234/236[M+H]⁺
203/205[M - OCH₃]⁺
175/177[M - CH₂OCH₃ - H]⁺
155[M - Br]⁺

Note: The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[1]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

    • Mix the sample using a vortex or sonicator until the solid is completely dissolved.

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

    • Securely cap and label the NMR tube.

  • Data Acquisition:

    • The NMR spectra can be recorded on a 400 MHz spectrometer.[7]

    • For ¹H NMR, typical acquisition parameters might include a spectral width of 21 ppm, 128 scans, and a relaxation delay of 4 seconds.[8]

    • For ¹³C NMR, a wider spectral width will be necessary, and a greater number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[4]

    • Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts.[7]

Mass Spectrometry (MS)

This protocol describes a general method for obtaining mass spectra using an LC-MS system with ESI.[9]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol.

    • Dilute this stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions (LC-MS):

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr.

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using NMR and MS data.

Spectral Analysis Workflow Workflow for Spectral Analysis of 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->NMR_Prep 5-10 mg MS_Prep Dissolve and Dilute (e.g., in Methanol/Mobile Phase) Sample->MS_Prep ~1 mg NMR_Acq NMR Spectrometer (¹H, ¹³C, COSY, HSQC) NMR_Prep->NMR_Acq MS_Acq LC-MS System (ESI-MS) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data MS_Data Mass Spectrum (m/z, Isotope Pattern, Fragmentation) MS_Acq->MS_Data Structure Structure Elucidation NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of a chemical compound.

References

The Versatile Scaffold: A Technical Guide to the Biological Potential of Substituted 2-Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique structural features allow for versatile substitutions, leading to compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth overview of the biological potential of substituted 2-aminopyrimidine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Biological Activities of 2-Aminopyrimidine Derivatives

Substituted 2-aminopyrimidines have demonstrated significant potential in various therapeutic areas. The pyrimidine ring system is a fundamental component of nucleic acids, making its derivatives ideal candidates for interacting with biological systems.[1] Marketed drugs such as Imatinib, Palbociclib, and Ribociclib contain the 2-aminopyrimidine moiety, highlighting its clinical significance.[2]

Anticancer Activity

A substantial body of research has focused on the development of 2-aminopyrimidine derivatives as anticancer agents.[3] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of DNA synthesis, and induction of apoptosis.[4][5] Their ability to target key signaling pathways involved in cell proliferation and survival makes them promising candidates for cancer therapy.

Antimicrobial Activity

The emergence of antimicrobial resistance is a pressing global health issue, necessitating the discovery of novel antimicrobial agents.[1] Substituted 2-aminopyrimidines have shown broad-spectrum activity against various bacterial and fungal pathogens.[1] Their structural versatility allows for modifications to enhance potency and overcome resistance mechanisms.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. 2-Aminopyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various substituted 2-aminopyrimidine compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Substituted 2-Aminopyrimidine Derivatives (IC50 values)

Compound ID/DescriptionCell LineIC50 (µM)Reference
Monoterpene-aminopyrimidine hybrid 1A2780 (Ovarian)0.77[7]
Monoterpene-aminopyrimidine hybrid 2A2780 (Ovarian)2.86[7]
2-((3,5-bis(methyloxy)-4-((3-(4-methyl-1-piperazinyl)propyl)oxy)phenyl)amino)-4-pyrimidinyl(2,4-bis(methyloxy)phenyl)carbamate (43)GDM-1~6[8]
Compound 8e (CDK9/HDAC dual inhibitor)MV-4-11 (Leukemia)CDK9: 0.0884, HDAC1: 0.1689[5]
Compound 9e (FLT3/HDAC dual inhibitor)MV-4-11 (Leukemia)FLT3: 0.0304, HDAC1: 0.0524[5]
Hit molecules 1 and 2 (Wnt inhibitors)-~10[9]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine 3bA375, C32, DU145, MCF-7/WT, CHO-K1, HaCaTNot specified, but strongest cytotoxic effect[10]
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate 2MCF-7 (Breast)0.013[11]
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate 3MCF-7 (Breast)Not specified, but high selective index[11]
2-amino-4-chloro-pyrimidine derivative 6HCT116 (Colon)89.24 ± 1.36[12]
2-amino-4-chloro-pyrimidine derivative 6MCF7 (Breast)89.37 ± 1.17[12]
Pyrimidopyrimidine derivative 10cHCT-116, MCF-7, HEPG-2Close to Doxorubicin[13]

Table 2: Antimicrobial Activity of Substituted 2-Aminopyrimidine Derivatives (MIC values)

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
(E)-N-benzylidene-2-aminopyrimidine S1S. aureus16.26[14]
(E)-N-benzylidene-2-aminopyrimidine S7B. subtilis17.34[14]
(E)-N-benzylidene-2-aminopyrimidine S7E. coli17.34[14]
2-aminopyridine derivative 2cS. aureus0.039[15]
2-aminopyridine derivative 2cB. subtilis0.039[15]
Pyrimidin-2-amine analogue 2E. coli0.91 (µM/ml)[16]
Pyrimidin-2-amine analogue 5B. subtilis0.96 (µM/ml)[16]
Pyrimidin-2-amine analogue 10S. enterica1.55 (µM/ml)[16]
Pyrimidin-2-amine analogue 10P. aeruginosa0.77 (µM/ml)[16]
Pyrimidin-2-amine analogue 12S. aureus0.87 (µM/ml)[16]
Pyrimidin-2-amine analogue 11A. niger1.68 (µM/ml)[16]
Pyrimidin-2-amine analogue 12C. albicans1.73 (µM/ml)[16]
5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-oneS. aureus0.0524 (µmol/cm³)[17]
5,6-disubstituted 2-(substituted amino)alkylthiopyrimidin-4(3H)-oneC. albicans0.0524 (µmol/cm³)[17]
Pyrimidopyrimidine derivative 3bVarious bacteria & fungiExcellent activity[13]

Table 3: Anti-inflammatory and Other Activities of Substituted 2-Aminopyrimidine Derivatives (IC50 values)

Compound ID/DescriptionTargetIC50 (µM)Reference
Pyrimidine derivative 5COX-20.04 ± 0.09[6]
Pyrimidine derivative 6COX-20.04 ± 0.02[6]
Pyrimidine derivative 7COX-295.0 to >100 (weak for COX-1)[6]
Pyrimidine derivative 8COX-295.0 to >100 (weak for COX-1)[6]
Pyrimidine derivative 9COX-295.0 to >100 (weak for COX-1)[6]
2-aminopyrimidine derivative 24β-glucuronidase2.8 ± 0.10[2][18]
Pyrido[2,3-d]pyrimidine 2aLipoxygenase42[19]
Pyrido[2,3-d]pyrimidine 2fLipoxygenase47.5[19]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of scientific research. This section provides methodologies for the synthesis and biological evaluation of substituted 2-aminopyrimidine compounds.

General Synthesis of Substituted 2-Aminopyrimidines

A common and versatile method for synthesizing substituted 2-aminopyrimidines is the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[20]

Protocol: Pinner Synthesis of 2-Aminopyrimidines [20]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide or potassium carbonate (1.0-1.2 equivalents), to the solution to liberate the free guanidine.

  • Substrate Addition: To the stirred solution, add the β-dicarbonyl compound (e.g., acetylacetone) (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.

Another common approach involves the nucleophilic substitution of a leaving group on a pre-formed pyrimidine ring.[2]

Protocol: Synthesis via Nucleophilic Aromatic Substitution [2]

  • Reaction Setup: In a sealed tube or a round-bottom flask, dissolve the starting material, such as 2-amino-4,6-dichloropyrimidine (1.0 equivalent), and the desired amine (1.0-1.2 equivalents) in a suitable solvent (or neat).

  • Base Addition: Add a base like triethylamine (1.2 equivalents) to scavenge the acid formed during the reaction.

  • Reaction: Heat the reaction mixture at 80-90 °C for a specified period, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, the reaction mixture can be purified directly by column chromatography or after an aqueous work-up to remove the base and any salts.

In Vitro Anticancer Activity Assessment

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[21]

Protocol: MTT Assay for Cell Viability [21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Protocol: Broth Microdilution for MIC Determination [22][23]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).[24]

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The disk diffusion method is another widely used qualitative or semi-quantitative method for antimicrobial susceptibility testing.[22][25]

Protocol: Kirby-Bauer Disk Diffusion Method [24][25]

  • Plate Preparation: Prepare a Mueller-Hinton agar plate.

  • Inoculation: Uniformly streak a standardized microbial inoculum (0.5 McFarland standard) across the entire surface of the agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Visualization of Biological Pathways and Workflows

Understanding the mechanism of action of these compounds often involves elucidating their effects on cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (Guanidine, Dicarbonyl) synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (MTT, etc.) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX inhibition, etc.) characterization->anti_inflammatory ic50 IC50/MIC Determination anticancer->ic50 antimicrobial->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the development of 2-aminopyrimidine compounds.

kinase_inhibition_pathway cluster_upstream Upstream Signaling cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival inhibitor 2-Aminopyrimidine Kinase Inhibitor inhibitor->RAF Inhibits inhibitor->PI3K Inhibits

Caption: Simplified kinase inhibitor signaling pathway.

antimicrobial_action cluster_bacterial_cell Bacterial Cell compound 2-Aminopyrimidine Compound cell_wall Cell Wall Synthesis compound->cell_wall Inhibits protein_synthesis Protein Synthesis compound->protein_synthesis Inhibits dna_replication DNA Replication compound->dna_replication Inhibits bactericidal Bactericidal Effect cell_wall->bactericidal bacteriostatic Bacteriostatic Effect protein_synthesis->bacteriostatic dna_replication->bactericidal

Caption: Potential mechanisms of antimicrobial action.

This technical guide provides a foundational understanding of the biological potential of substituted 2-aminopyrimidine compounds. The presented data, protocols, and pathway visualizations are intended to aid researchers in their efforts to design and develop novel therapeutics based on this versatile chemical scaffold. Further exploration into the structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of even more potent and selective 2-aminopyrimidine-based drugs.

References

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a broad spectrum of biological activities. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in the chemistry of life. This inherent biological relevance, coupled with its synthetic tractability, has made the pyrimidine scaffold a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the pyrimidine scaffold in drug discovery, detailing its synthesis, biological activities, and the experimental protocols used to evaluate its therapeutic potential.

The Versatility of the Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, possesses unique physicochemical properties that make it an ideal scaffold for drug design. Its ability to participate in hydrogen bonding, engage in pi-stacking interactions, and serve as a bioisosteric replacement for other aromatic systems allows for the fine-tuning of molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[1][2]

The diverse biological activities exhibited by pyrimidine derivatives are a testament to their versatility. They have been successfully developed as:

  • Anticancer Agents: Many pyrimidine-based compounds exhibit potent anticancer activity by targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[3][4] This includes kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as antimetabolites that interfere with nucleic acid synthesis.[3][5][6]

  • Antiviral Agents: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or inhibitors of viral polymerases.

  • Antibacterial and Antifungal Agents: The pyrimidine scaffold is also found in a number of antimicrobial agents that disrupt essential microbial metabolic pathways.[1]

  • Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects by modulating the activity of enzymes such as cyclooxygenase (COX).[1]

Synthesis of Pyrimidine Scaffolds

A variety of synthetic methodologies have been developed for the construction of the pyrimidine ring, providing access to a diverse range of substituted derivatives.

General Synthetic Strategies

Several classical and modern synthetic methods are employed for the synthesis of the pyrimidine core. These include:

  • Biginelli Reaction: A one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones, which can be further modified.

  • Pinner Synthesis: This method involves the condensation of an amidine with a 1,3-dicarbonyl compound.[7]

  • From β-Dicarbonyl Compounds: Reaction of β-dicarbonyl compounds with N-C-N synthons like amidines, urea, or guanidine is a common route to 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively.[7]

  • Modern Catalytic Methods: Recent advances have led to the development of metal-catalyzed and microwave-assisted syntheses, offering improved yields, shorter reaction times, and greater functional group tolerance.[8][9]

Synthesis of Key Pyrimidine-Based Drugs

The following sections provide an overview of the synthetic approaches for three prominent pyrimidine-based drugs.

Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Its synthesis is a multi-step process that culminates in the coupling of a pyrimidine-containing amine with a benzoyl chloride derivative.[10][11][12]

Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer. The synthesis of Gefitinib often starts from a substituted quinazoline core, which is then elaborated to introduce the necessary side chains.[13][14][15]

5-Fluorouracil (5-FU): An antimetabolite used in the treatment of various cancers. The synthesis of 5-FU can be achieved through several routes, including the direct fluorination of uracil or by constructing the fluorinated pyrimidine ring from acyclic precursors.[16][17][18][19]

Quantitative Data on Pyrimidine-Based Drug Candidates

The potency of drug candidates is a critical parameter in the drug discovery process. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of pyrimidine-based inhibitors against various targets and cancer cell lines.

Compound/DrugTargetIC50 (nM)Cell LineReference
EGFR Inhibitors
GefitinibEGFR2-37A431
ErlotinibEGFR2
LapatinibEGFR/HER29.8/13.4
Compound 4f MCF-71629MCF-7[20]
Compound 4i MCF-71841MCF-7[20]
Compound 4a MCF-72958MCF-7[20]
Compound 4g MCF-74680MCF-7[20]
Compound 4d MCF-74798MCF-7[20]
Compound 4i Caco24990Caco2[20]
Compound 4g Caco26909Caco2[20]
Compound 4e Caco27172Caco2[20]
Compound 4d Caco29632Caco2[20]
Compound 4a Caco210350Caco2[20]
Compound 4i A5492305A549[20]
Compound 4a A5493304A549[20]
VEGFR-2 Inhibitors
PazopanibVEGFR-230
AxitinibVEGFR-20.2
Compound 7j VEGFR-2--[21]
Compound 7d A5499.19 µMA549[21]
Compound 9s A54911.23 µMA549[21]
Compound 13n A54913.17 µMA549[21]
PazopanibA54921.18 µMA549[21]
Compound 7d HepG211.94 µMHepG2[21]
Compound 9s HepG215.68 µMHepG2[21]
Compound 13n HepG218.21 µMHepG2[21]
PazopanibHepG236.66 µMHepG2[21]
Other Pyrimidine Derivatives
Compound 5 HT108096.25 µMHT1080[4]
Compound 5 Hela74.8 µMHela[4]
Compound 5 Caco-276.92 µMCaco-2[4]
Compound 5 A549148 µMA549[4]
Compound 7 HT108043.75 µMHT1080[4]
Compound 7 Hela17.50 µMHela[4]
Compound 7 Caco-273.08 µMCaco-2[4]
Compound 7 A54968.75 µMA549[4]
Compound 2a HaCaT42 µMHaCaT[3]
Compound 2f HaCaT47.5 µMHaCaT[3]
Compound 1g HaCaT17 µMHaCaT[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of pyrimidine-based drug candidates.

Synthesis of a 2-Substituted Pyrimidine Derivative

This protocol describes a general method for the N-alkylation of anilines with 2-(chloromethyl)pyrimidine hydrochloride.[1]

Materials:

  • 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

  • Substituted aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup (silica gel)

Procedure:

  • To a stirred solution of the substituted aniline in anhydrous DMF in a round-bottom flask, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the inhibitory activity of pyrimidine-based compounds against a target kinase, such as EGFR or VEGFR-2.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds (pyrimidine derivatives) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white microplates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO), and a positive control inhibitor to the appropriate wells.

  • Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase, and substrate at their optimized concentrations.

  • Initiate the kinase reaction by dispensing the kinase reaction mixture into each well of the assay plate containing the compounds.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent to all wells.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the effect of a compound on cell viability.[1]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds (pyrimidine derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control (DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Drug Discovery Workflow

Visualizing the complex biological processes targeted by pyrimidine-based drugs and the overall drug discovery workflow is crucial for understanding their development.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[2][6][22][23][24][25] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine-based inhibitors, such as Gefitinib, target the ATP-binding site of the EGFR kinase domain, blocking downstream signaling.[22]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Gefitinib Gefitinib (Pyrimidine Inhibitor) Gefitinib->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: The EGFR signaling cascade and its inhibition by a pyrimidine-based drug.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[26][27][28][29] This process is essential for tumor growth and metastasis. Pyrimidine-based inhibitors can block VEGFR activity, thereby inhibiting angiogenesis.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: The VEGFR signaling pathway and its inhibition by a pyrimidine derivative.

Drug Discovery Workflow

The development of a new pyrimidine-based drug follows a complex and lengthy process, from initial discovery to clinical trials and regulatory approval.[30][31][32][33][34]

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, Library Synthesis) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models, Toxicology) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical->Clinical_Trials Approval Regulatory Approval & Market Clinical_Trials->Approval

Caption: A generalized workflow for pyrimidine-based drug discovery and development.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its inherent biological significance and synthetic versatility have led to the development of a multitude of life-saving drugs. The ongoing exploration of novel pyrimidine derivatives, coupled with a deeper understanding of their biological targets and mechanisms of action, promises to deliver the next generation of innovative medicines to address a wide range of human diseases. This technical guide provides a foundational understanding of the pivotal role of pyrimidines in drug discovery and offers practical guidance for researchers in this exciting field.

References

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a chemical intermediate pertinent to pharmaceutical research and development. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document compiles available data and supplements it with information from structurally similar pyrimidine derivatives to ensure a thorough understanding of its potential hazards and the necessary precautions.

Chemical and Physical Properties

Proper identification and understanding of the physical and chemical properties of a substance are foundational to its safe handling. The following table summarizes the key identifiers for this compound.

PropertyValueSource
IUPAC Name 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine[1][2]
Synonyms (5-BROMO-PYRIMIDIN-2-YL)-(2-METHOXY-ETHYL)-AMINE; this compound[1][2]
CAS Number 886365-79-3[1][2][3]
Molecular Formula C7H10BrN3O[1][2][3]
Molecular Weight 232.08 g/mol [2]
Purity >98%[2][3]
Physical State Solid[3]
Boiling Point 330.6°C at 760 mmHg[2]
Storage Store in a dry, sealed place[2]

Hazard Identification and Toxicology

Based on the GHS information provided by suppliers and data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are summarized below.

Hazard StatementGHS ClassificationSource
H302 - Harmful if swallowedAcute toxicity, oral (Category 4)[2][4]
H315 - Causes skin irritationSkin corrosion/irritation (Category 2)[2][4]
H319 - Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[2][4]
H332 - Harmful if inhaledAcute toxicity, inhalation (Category 4)[2]
H335 - May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[2][4]

Toxicological data for this specific compound is not extensively available. The toxicological properties have not been fully investigated[5]. Therefore, it is crucial to handle this chemical with the utmost care, assuming it may have other unlisted adverse effects.

Safe Handling and Experimental Workflow

A systematic approach to handling is essential to minimize exposure and prevent accidents. The following workflow outlines the recommended procedure for working with this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_post Post-Handling prep1 Consult Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Verify eyewash station and safety shower are accessible prep2->prep3 ppe1 Wear safety glasses with side-shields or goggles prep3->ppe1 ppe2 Wear chemical-resistant gloves (e.g., nitrile) ppe1->ppe2 ppe3 Wear a lab coat ppe2->ppe3 ppe4 Use respiratory protection if dust is generated ppe3->ppe4 handle1 Weigh and handle the solid compound in a fume hood ppe4->handle1 handle2 Avoid dust formation and accumulation handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 handle4 Avoid contact with skin, eyes, and clothing handle3->handle4 post1 Wash hands thoroughly after handling handle4->post1 post2 Clean the work area post1->post2 post3 Dispose of waste in a designated hazardous waste container post2->post3

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. All PPE should meet established standards (e.g., NIOSH in the US or EN in the EU).

Protection TypeSpecificationStandardSource
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.NIOSH (US) or EN 166 (EU) approved.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Regulation (EU) 2016/425 and standard EN 374 compliant gloves.
Respiratory Protection NIOSH-approved N95 dust mask or an air-purifying respirator if dust or aerosols may be generated. Work should be conducted in a chemical fume hood.NIOSH (US) or EN 143 (EU) approved.

First Aid Measures

In case of exposure, immediate action is critical. The following are general first-aid guidelines.

Exposure RouteFirst Aid ProcedureSource
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If you feel unwell, call a poison center or doctor.[5]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures and Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill Response Workflow spill Spill Occurs evacuate Evacuate personnel from the immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (respirator, gloves, goggles, lab coat) ventilate->ppe contain Contain the spill without creating dust ppe->contain cleanup Sweep up and shovel the solid into a suitable, closed container for disposal contain->cleanup decontaminate Clean the spill area with appropriate solvent and then soap and water cleanup->decontaminate dispose Dispose of waste as hazardous material according to regulations decontaminate->dispose report Report the incident dispose->report

Caption: General workflow for responding to a spill of a solid chemical.

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Hazardous Reactions: None under normal processing.[5]

  • Conditions to Avoid: Avoid dust formation.[5]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[4]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen halides, and bromine.[5]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most up-to-date SDS for any chemical before use and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide to 5-Bromo-2-(2-methoxyethylamino)pyrimidine: Commercial Availability, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The guide details its commercial availability, outlines a plausible synthetic route based on established methodologies for analogous compounds, and explores its potential applications, particularly in the realm of kinase inhibition. While specific biological data and established signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide leverages data from structurally similar compounds to provide a foundational understanding for researchers.

Commercial Availability and Suppliers

This compound (CAS No. 886365-79-3) is commercially available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities often exceeding 97%. Below is a summary of key suppliers and their available data. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct Code/CAS No.PurityAvailable Quantities
Shanghai Aladdin Biochemical Technology Co., LTD 886365-79-398.0%1g, 5g[1]
Fluorochem F079320 / 886365-79-3Not Specified250mg, 1g, 5g
BLDpharm 886365-79-3Not SpecifiedInquire for details[2]
Oakwood Chemical 079320 / 886365-79-398%250mg, 1g[3]
BOC Sciences 886365-79-397%Inquire for details[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₇H₁₀BrN₃O[1]
Molecular Weight 232.08 g/mol [3]
CAS Number 886365-79-3[3]
Appearance Yellow to light brown crystals[4]
Boiling Point 330.6°C at 760 mmHg[1]
Density 1.537 g/cm³[1]
IUPAC Name 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine[4]

Synthesis and Experimental Protocols

General Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the reaction of 5-bromo-2-chloropyrimidine with 2-methoxyethylamine.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 2-Methoxyethylamine

  • A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • A suitable solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in the chosen solvent.

  • Addition of Reagents: Add 2-methoxyethylamine (1.1-1.5 equivalents) to the solution, followed by the addition of the base (1.5-2.0 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux (the optimal temperature will depend on the chosen solvent and the reactivity of the substrates). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated and purified by a suitable method, such as column chromatography on silica gel, to yield the desired this compound.

G General Workflow for Synthesis reagents Dissolve 5-bromo-2-chloropyrimidine in solvent addition Add 2-methoxyethylamine and base reagents->addition reaction Stir at appropriate temperature (monitor by TLC/LC-MS) addition->reaction workup Solvent removal and extractive work-up reaction->workup purification Purify by column chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. The structural similarity of the pyrimidine core to the purine base of ATP allows for competitive binding to the ATP-binding site of kinases. The bromo-substituent at the 5-position of this compound provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), to introduce additional molecular diversity and explore structure-activity relationships (SAR).

While no specific biological activity has been reported for this compound itself, its structural motifs are present in molecules designed as inhibitors of various protein kinases. For instance, aminopyrimidine derivatives are known to target a range of kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, a hypothetical application of a derivative of this compound could be in the inhibition of a signaling pathway driven by a specific kinase, for example, a receptor tyrosine kinase (RTK).

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation Inhibitor Pyrimidine Derivative Inhibitor->RTK Inhibition

Caption: A diagram of a hypothetical RTK signaling pathway inhibited by a pyrimidine derivative.

Experimental Workflow for Kinase Inhibitor Screening

A common workflow to assess the potential of a compound like this compound or its derivatives as a kinase inhibitor would involve a series of in vitro and cell-based assays.

G Kinase Inhibitor Screening Workflow synthesis Synthesis of Pyrimidine Derivatives biochemical In Vitro Biochemical Kinase Assay (IC50) synthesis->biochemical cell_based Cell-Based Proliferation Assay (GI50) biochemical->cell_based downstream Western Blot for Downstream Signaling cell_based->downstream sar Structure-Activity Relationship (SAR) Studies downstream->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement

Caption: A typical experimental workflow for the screening and optimization of kinase inhibitors.

Conclusion

This compound is a commercially available building block with significant potential for the synthesis of novel compounds for drug discovery, particularly in the area of kinase inhibitors. While specific biological data for this compound is limited, its structural features and the established reactivity of the bromopyrimidine scaffold provide a strong foundation for its use in the generation of diverse chemical libraries for screening and lead optimization. The provided synthetic and screening workflow diagrams offer a logical framework for researchers to begin exploring the potential of this and related molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in the field of oncology. Derivatives of 2-aminopyrimidine are well-established as potent inhibitors of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases that are crucial regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2][3]

5-Bromo-2-(2-methoxyethylamino)pyrimidine is a key starting material for the synthesis of a diverse library of 2,5-disubstituted pyrimidine derivatives. The bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from this compound, with a focus on generating potential CDK inhibitors.

Synthetic Strategies

The primary strategies for derivatizing this compound involve the palladium-catalyzed cross-coupling at the C5-position.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the pyrimidine core and an aryl or heteroaryl boronic acid or ester. This is a robust and versatile method for creating biaryl and heteroaryl-aryl structures.[4][5]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the pyrimidine core and a primary or secondary amine. This allows for the synthesis of various 5-amino-pyrimidine derivatives.[6][7]

These two key reactions allow for the systematic exploration of the chemical space around the 2-aminopyrimidine core to optimize biological activity.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyrimidines
EntryAryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9085-95
22-Bromo-5-methylpyridin-4-amine4-Methoxyphenylboronic acidPd(OAc)₂ (3)-K₂CO₃Isopropanol/H₂O85-9088
35-Bromo-2-chloropyrimidine3-Furanylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9092
43-Bromopyrazolo[1,5-a]pyrimidin-5-one4-Tolylboronic acidXPhosPdG2 (5)XPhos (10)K₂CO₃EtOH/H₂O135 (MW)85

Data is compiled from analogous reactions and serves as a guide for optimization.[4][5][8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines/pyrimidines
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene11085
22-Bromo-1H-imidazoleMorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene11092
32-Bromo-13α-estrone 3-benzyl etherBenzophenone iminePd(OAc)₂ (5)XPhos (10)KOt-BuToluene100 (MW)95
44-Bromo-1H-pyrazole2-AminopyridinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene11078

Data is compiled from analogous reactions and serves as a guide for optimization.[6][9][10]

Table 3: Biological Activity of Representative 2-Anilino-pyrimidine CDK Inhibitors
CompoundCDK2 IC₅₀ (µM)CDK7 IC₅₀ (µM)CDK9 IC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)
A H4-thiazolyl0.004->10A27800.03
B H4-(2,4-dimethylthiazol-5-yl)0.002-0.004HCT1160.015
C 3-SO₂NH₂5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)0.001-0.001--
5b 4-Cl4-pyridyl->100.059HCT1160.16
5f 4-F4-pyridyl-0.4790.116HCT1160.21
22 2-SO₂Me, 4-NHAc4-cyclohexylamino>1000 nM7.21 nM704.3 nMMV4-11208.1 nM

Data is representative of the 2-aminopyrimidine scaffold's potential as CDK inhibitors and is compiled from published literature.[11][12][13][14]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 5-aryl-2-(2-methoxyethylamino)pyrimidine derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).[4][15]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of starting material, use 4 mL of dioxane and 1 mL of water).[4]

  • Stir the reaction mixture at 90-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(2-methoxyethylamino)pyrimidine derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of 5-amino-2-(2-methoxyethylamino)pyrimidine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Toluene, anhydrous

  • Ethyl acetate

  • Celite

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.05 eq).[6]

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon); repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired 5-amino-2-(2-methoxyethylamino)pyrimidine derivative.

Visualizations

Signaling Pathway

CDK_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) Rb_E2F Rb-E2F Complex E2F E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription Rb_E2F->E2F releases G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition drives p16 p16INK4a p16->CyclinD_CDK46 inhibits Our_Compound Synthesized 2-Aminopyrimidine Derivative Our_Compound->CyclinD_CDK46 inhibits Our_Compound->CyclinE_CDK2 inhibits

Caption: Simplified CDK signaling pathway in cancer cell cycle progression.

Experimental Workflows

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent heat Heat to 80-100 °C with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (Ethyl Acetate Extraction) cool->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Pure 5-Aryl-2-(2-methoxyethylamino)pyrimidine

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L₂(Br) oxidative_addition->pd2_complex R-Br transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl R-Pd(II)L₂(Ar) transmetalation->pd2_aryl Ar-B(OH)₂ + Base reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar reductive_elimination->product

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This powerful transformation, catalyzed by palladium complexes, has become indispensable in medicinal chemistry and drug discovery for the construction of complex molecular architectures from readily available building blocks. Pyrimidine derivatives are a prominent structural motif in a vast number of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics.

These application notes provide a detailed protocol for the Suzuki coupling of 5-Bromo-2-(2-methoxyethylamino)pyrimidine with various aryl- and heteroarylboronic acids. The methodologies described herein are designed to offer a robust and reproducible procedure for the synthesis of 5-aryl-2-(2-methoxyethylamino)pyrimidine derivatives, which are valuable scaffolds for further chemical exploration and biological screening in drug development programs. The protocol includes recommended reaction parameters, a step-by-step experimental procedure, and a summary of expected outcomes based on established literature for similar substrates.

Data Presentation

The successful synthesis of 5-aryl-2-(2-methoxyethylamino)pyrimidines via Suzuki coupling is dependent on the careful optimization of several reaction parameters. The following table summarizes typical conditions and expected yields for the coupling of bromopyrimidines with arylboronic acids, providing a comparative overview for experimental design.

ParameterRecommended ConditionsExpected Yield (%)Notes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., SPhos, XPhos)60-95%Catalyst choice can influence reaction efficiency; Pd(PPh₃)₄ is often effective for a wide range of substrates.
Base K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)60-95%An aqueous solution of the base is typically used. K₃PO₄ is often a good choice for challenging couplings.
Solvent System 1,4-Dioxane/H₂O (4:1 to 5:1) or Toluene/EtOH/H₂O (various ratios)60-95%The solvent should be degassed prior to use to prevent oxidation of the catalyst.
Arylboronic Acid 1.1 - 1.5 equivalents60-95%A slight excess of the boronic acid is used to drive the reaction to completion.
Temperature 80 - 110 °C60-95%Reaction temperature is crucial and should be optimized for the specific substrates.
Reaction Time 4 - 24 hours60-95%Progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocol

This protocol details a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.), to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(2-methoxyethylamino)pyrimidine product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Suzuki_Coupling_Workflow A Reaction Setup: - this compound - Arylboronic Acid - Base (K₂CO₃) B Catalyst Addition: Pd(PPh₃)₄ A->B C Inert Atmosphere: Purge with Ar or N₂ B->C D Solvent Addition: Degassed 1,4-Dioxane/H₂O C->D E Heating & Stirring: 90-100 °C, 4-18h D->E F Reaction Monitoring: TLC or LC-MS E->F G Work-up & Extraction: EtOAc/H₂O F->G H Drying & Concentration G->H I Purification: Column Chromatography H->I J Product Characterization: NMR, MS I->J K Final Product: 5-Aryl-2-(2-methoxyethylamino)pyrimidine J->K

Caption: Experimental workflow for the Suzuki coupling of this compound.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, and its application to the synthesis of substituted pyrimidines is well-documented. The general reactivity trend for halogens in Suzuki couplings is I > Br > Cl, making 5-bromopyrimidines excellent substrates for these transformations. The protocol provided is based on established procedures for similar heterocyclic systems and is expected to be a reliable starting point for the synthesis of a diverse library of 5-aryl-2-(2-methoxyethylamino)pyrimidine derivatives. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific arylboronic acids to achieve optimal yields.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(2-methoxyethylamino)pyrimidine with a generic primary or secondary amine. The resulting 2,5-diaminopyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active molecules.[3][4]

The successful execution of this transformation hinges on the careful selection of the palladium precursor, ligand, base, and solvent. The electron-rich nature of the 2-aminopyrimidine ring system can influence the catalytic cycle, making optimization of these parameters crucial for achieving high yields and purity.[5]

Catalytic Cycle and Key Considerations

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][6] The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[1][6] The selection of a suitable non-nucleophilic strong base is also paramount for efficient deprotonation of the amine without promoting side reactions.[7]

Data Presentation: Optimized Reaction Conditions

The following tables summarize proposed optimized conditions for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These conditions are derived from established protocols for structurally similar 2-amino-5-bromopyrimidines and related heterocycles.[8][9][10]

Table 1: General Reaction Parameters

ParameterRecommended ConditionsNotes
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common precursors for generating the active Pd(0) catalyst in situ.
Ligand Xantphos or BINAPBulky biarylphosphine ligands are often effective for these substrates.[8][10]
Base NaOtBu or Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed solvents are essential.
Temperature 80-110 °COptimization may be required depending on the amine.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Table 2: Example Reaction Conditions and Expected Yields

EntryAminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene10012-1885-95
2MorpholinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2.0)1,4-Dioxane11016-2480-90
3n-ButylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene9010-1675-85

Experimental Protocols

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BINAP

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Argon or Nitrogen)

Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos/NaOtBu in Toluene

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor and ligand to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyrimidine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)(L)₂-NR¹R² pd_complex->amido_complex Amine Coordination & Deprotonation (HNR¹R², Base) amido_complex->pd0 Reductive Elimination (Ar-NR¹R²) product Product: N⁵-substituted-2-(2-methoxyethylamino) -pyrimidine-5-amine reagents Reagents: This compound Amine (HNR¹R²) Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Combine Reactants and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Pd Precursor and Ligand inert->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Cool, Quench, and Extract monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A step-by-step experimental workflow for the amination.

References

Application Notes and Protocols: 5-Bromo-2-(2-methoxyethylamino)pyrimidine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases.[2][3] The strategic functionalization of the pyrimidine scaffold is a key strategy for developing potent and selective kinase inhibitors.[3] Among pyrimidine derivatives, 5-Bromo-2-(2-methoxyethylamino)pyrimidine serves as a versatile starting material for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the C5 position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl and heteroaryl groups.[3] The 2-(2-methoxyethylamino) group can participate in hydrogen bonding interactions within the kinase hinge region, a common feature of many kinase inhibitors.[2]

These application notes provide a comprehensive overview of the synthetic utility of the this compound scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of the structure-activity relationship (SAR) to guide the design of novel kinase inhibitors.

Synthetic Utility and Strategy

The this compound scaffold allows for a modular and divergent synthetic approach to generate a library of potential kinase inhibitors. The primary point of diversification is the bromine atom at the 5-position.

A general synthetic workflow for the derivatization of this scaffold is outlined below. The initial step is a cross-coupling reaction at the 5-position to introduce various substituents.

G start This compound step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) start->step1 step2 Diverse Library of 2,5-disubstituted Pyrimidine Derivatives step1->step2 Introduction of various aryl/heteroaryl groups at C5 step3 Biochemical Kinase Inhibition Assays step2->step3 step4 Cell-Based Assays step3->step4 Determine IC50 values step5 Lead Optimization step4->step5 Evaluate cellular potency and cytotoxicity

Caption: General workflow for the synthesis and screening of kinase inhibitors.

Target Kinases and Biological Activity

Derivatives of the 5-bromopyrimidine scaffold have shown inhibitory activity against a range of kinases implicated in cancer and other diseases. While specific data for derivatives of this compound is not extensively published, the broader class of 5-bromopyrimidine compounds has demonstrated activity against kinases such as Bcr-Abl, Aurora kinases, and Janus Kinase 2 (JAK2).[3][4][5]

The following table summarizes the biological activity of representative kinase inhibitors derived from a related 5-bromopyrimidine scaffold to illustrate the potential of this chemical class.

Compound IDTarget KinaseBiochemical IC50 (µM)Cell LineCellular IC50 (µM)
6g Bcr-Abl0.015K5620.45
7d Bcr-Abl0.018K5620.52
9c Bcr-Abl0.021K5620.61
10e Bcr-Abl0.012K5620.38
Dasatinib Bcr-Abl0.008K5620.25
Data for compounds synthesized from 5-bromo-2,4-dichloropyrimidine is presented to illustrate the potential of the 5-bromopyrimidine scaffold.[3]

Signaling Pathways

Kinase inhibitors derived from the pyrimidine scaffold can modulate various signaling pathways that are critical for cell proliferation, survival, and differentiation. A key example is the JAK-STAT pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases.

JAK_STAT cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus transcription Gene Transcription nucleus->transcription inhibitor Pyrimidine-based Inhibitor inhibitor->jak

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Another critical pathway often targeted by pyrimidine-based inhibitors is the Bcr-Abl signaling cascade, which is a hallmark of Chronic Myelogenous Leukemia (CML).

Bcr_Abl bcr_abl BCR-ABL (Constitutively Active Kinase) grb2 GRB2/SOS bcr_abl->grb2 ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation inhibitor 5-Bromopyrimidine Derivative inhibitor->bcr_abl

Caption: The Bcr-Abl signaling pathway and its inhibition.

Experimental Protocols

Protocol 1: General Synthesis of 2-amino-5-aryl-pyrimidines via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 2-amino-5-aryl-pyrimidine derivatives starting from this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)[3]

  • Base (e.g., K3PO4 or Na2CO3)[3]

  • Solvent system (e.g., 1,4-dioxane/water)[3]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Add the solvent system to the mixture.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to a temperature typically ranging from 80-100°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrimidine.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a luminescence-based assay to determine the in vitro potency of the synthesized compounds against a target kinase.[4] This method measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition.[4]

Materials:

  • Test compounds (serially diluted in DMSO)

  • Target kinase and its specific substrate

  • Kinase assay buffer

  • ATP

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[4] Include a DMSO-only vehicle control and a known positive control inhibitor.[4]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[4]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and assay buffer.

    • Add the kinase reaction mixture to each well.

    • Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[4]

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[4]

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal and then measure the luminescence using a plate reader.[4]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized compounds on the viability and proliferation of cancer cell lines.[5]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well clear flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds in complete cell culture medium. Include a vehicle control (DMSO).[5]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the cellular IC50 value by plotting the data on a dose-response curve.[5]

Structure-Activity Relationship (SAR)

The development of potent and selective kinase inhibitors from the this compound scaffold relies on a systematic exploration of the SAR.

  • Substitution at the 5-position: The bromine atom is a key site for modification. Introducing various aryl and heteroaryl groups through cross-coupling reactions can significantly impact potency and selectivity by probing different regions of the ATP-binding pocket.[6]

  • The 2-amino substituent: The 2-(2-methoxyethylamino) group is expected to interact with the hinge region of the kinase. Modifications to this group, such as altering the linker length or the terminal methoxy group, can fine-tune these interactions.

  • Introduction of other functional groups: Further modifications to the pyrimidine ring or the introduced substituents can be explored to optimize physicochemical properties, such as solubility and cell permeability.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its synthetic tractability, coupled with the established importance of the pyrimidine core in kinase inhibition, makes it an attractive scaffold for generating diverse chemical libraries. The protocols and data presented in these application notes provide a framework for the successful development of potent and selective kinase inhibitors based on this promising chemical scaffold.

References

Application Notes and Protocols for the N-arylation of 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyrimidine derivatives is a fundamental transformation in synthetic organic chemistry, crucial for the development of novel compounds in medicinal chemistry and materials science. The 2-aminopyrimidine scaffold is a prevalent structural motif in numerous biologically active molecules and approved drugs.[1][2] This document provides detailed experimental protocols for the N-arylation of 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a key intermediate for creating diverse molecular libraries. The primary methods covered are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, offering robust and versatile approaches to C-N bond formation.

The Buchwald-Hartwig amination is a widely used method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3][4] It is favored for its mild reaction conditions and broad substrate scope.[5] The Ullmann condensation is a copper-promoted alternative that is also effective for N-arylation, though it may sometimes require higher temperatures.[6]

Experimental Protocols

Two primary methods are presented for the N-arylation of this compound. The selection of the protocol may depend on the specific arylating agent, available laboratory equipment, and desired reaction conditions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is often the method of choice due to its high efficiency and functional group tolerance. The following is a general procedure that can be optimized for various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)[7]

  • Phosphine ligand (e.g., Xantphos, BINAP)[1][3]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))[8]

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)[8]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere of argon or nitrogen, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02–0.05 mmol), and the phosphine ligand (0.04–0.10 mmol).[5]

  • Addition of Base and Solvent: To the flask, add the base (2.0–3.0 mmol) followed by the anhydrous, degassed solvent (5–10 mL).[5]

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically between 80-120 °C) in a preheated oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-aryl product.[5]

Microwave-Assisted Variation: For accelerated reaction times, this procedure can be adapted for microwave synthesis. Reactions are typically performed in a sealed microwave vial and heated to temperatures around 135-150 °C for a significantly shorter duration (e.g., 10-40 minutes).[9][10]

Protocol 2: Copper-Catalyzed Ullmann Condensation

This classical method serves as a valuable alternative, particularly when palladium-based methods are not suitable.

Materials:

  • This compound

  • Aryl halide (typically aryl iodide or bromide)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., L-proline, 1,2-diamine)[11]

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).[12]

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen.

  • Reagent Addition: Add this compound (1.0 equiv) and the aryl halide (1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (0.2-0.5 M) via syringe.[12]

  • Reaction: Heat the reaction mixture to a temperature typically between 100-150 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. An aqueous ammonia solution can be added to complex with the copper catalyst, followed by dilution with an organic solvent.[12]

  • Purification: Filter the mixture through celite if necessary. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude residue by flash column chromatography.[12]

Data Presentation

The following tables summarize typical components and conditions for the N-arylation reactions. These serve as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination Conditions

ComponentExample ReagentsTypical Loading (mol%)Role
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂[1][7]2 - 5 mol%Catalyst precursor
Ligand Xantphos, BINAP, BrettPhos[1][12]4 - 10 mol%Stabilizes and activates the Pd catalyst
Base NaOtBu, K₃PO₄, Cs₂CO₃[8]2 - 3 equivalentsPromotes amine deprotonation
Solvent Toluene, 1,4-Dioxane, THF[8]-Reaction medium
Temperature 80 - 120 °C (Conventional), 130 - 160 °C (Microwave)-Provides energy for the reaction
Yields Moderate to good (e.g., 27% to 82%)[1][2]-Reaction efficiency

Table 2: Ullmann Condensation Conditions

ComponentExample ReagentsTypical Loading (mol%)Role
Copper Source CuI, Cu(OAc)₂[13]5 - 10 mol%Catalyst
Ligand L-proline, 1,2-diamines[11]10 - 20 mol%Accelerates the catalytic cycle
Base K₂CO₃, K₃PO₄, Cs₂CO₃[11][13]2 - 3 equivalentsNeutralizes the HX byproduct
Solvent DMSO, DMF, NMP[6]-Reaction medium
Temperature 100 - 150 °C-Provides energy for the reaction
Yields Moderate to good-Reaction efficiency

Visualizations

Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask reagents Add Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand start->reagents Inert Atmosphere (Ar/N2) base_solvent Add Base & Anhydrous Solvent reagents->base_solvent heat Heat & Stir (80-120°C) base_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Dilute, Wash & Extract cool->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Final N-Arylated Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L Active Catalyst pd_complex Oxidative Addition Complex pd0->pd_complex + Ar-X amide_complex Amide Complex pd_complex->amide_complex + R₂NH, Base product_complex Product Complex amide_complex->product_complex Reductive Elimination product_complex->pd0 - Ar-NR₂ lab1 Oxidative Addition lab2 Amine Coordination lab3 Reductive Elimination

Caption: Simplified catalytic cycle for N-arylation.

References

Application of 5-Bromo-2-(2-methoxyethylamino)pyrimidine in SAR Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Bromo-2-(2-methoxyethylamino)pyrimidine as a core scaffold in Structure-Activity Relationship (SAR) studies, particularly in the context of developing novel kinase inhibitors for oncology. While direct SAR studies on this specific compound are not extensively published, its structural motifs are present in numerous potent kinase inhibitors. This guide, therefore, presents a representative workflow, leveraging established synthetic methodologies and biological assays for pyrimidine-based compounds.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs, especially in oncology.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors.[2][3] The 5-bromo substituent on the pyrimidine ring serves as a crucial synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions for the introduction of diverse chemical moieties to explore the chemical space and establish a robust SAR.[4]

This application note will focus on a hypothetical SAR study of derivatives of this compound targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in cancer therapy.[5][6]

Synthetic Strategy for Library Generation

The synthetic strategy for generating a library of analogs from this compound focuses on the functionalization of the 5-bromo position via Suzuki-Miyaura cross-coupling reactions. This approach allows for the introduction of a variety of aryl and heteroaryl groups, which can probe the hydrophobic pocket of the kinase active site.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a microwave vial, add this compound (1 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq.), and a base (e.g., K₂CO₃) (2 eq.).

  • Add a suitable solvent, such as a mixture of 1,4-dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

G start This compound reaction Suzuki-Miyaura Coupling (Microwave, 100-120 °C) start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction catalyst Pd(dppf)Cl2, K2CO3 catalyst->reaction product 5-Aryl/Heteroaryl-2-(2-methoxyethylamino)pyrimidine Library reaction->product G start Synthesized Compound Library tier1 Tier 1: In Vitro VEGFR-2 Kinase Assay (Biochemical IC50) start->tier1 tier2 Tier 2: Cell-Based Proliferation Assay (MTT) (Cellular IC50) tier1->tier2 Active Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis tier2->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization G cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Gene_Expression Gene Expression PLCg->Gene_Expression AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression AKT->Gene_Expression inhibitor Pyrimidine Inhibitor inhibitor->VEGFR2 Inhibition

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromopyrimidine. The functionalization of the pyrimidine core is a foundational strategy in medicinal chemistry, offering powerful methods for synthesizing novel molecular entities with therapeutic potential.[1] The pyrimidine scaffold is a privileged structure found in a vast array of biologically active compounds and approved pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.[1][2][3][4] The ability to selectively introduce diverse substituents at the 5-position of the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the development of new drug candidates.[1]

5-Bromopyrimidine is a versatile and commercially available starting material for these essential transformations.[1] This guide covers key cross-coupling reactions including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions share a common mechanistic pathway. The active catalyst is a Pd(0) species, which undergoes a three-step catalytic cycle:

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-bromine bond of 5-bromopyrimidine to form a Pd(II) intermediate.

  • Transmetalation / Migratory Insertion: The coupling partner (e.g., organoboron, organotin, alkyne, or amine) coordinates to the palladium center. For C-C bond formation, this step is typically a transmetalation. For the Heck reaction, it involves migratory insertion of the alkene.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5][6]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming carbon-carbon bonds, specifically coupling 5-bromopyrimidine with organoboron compounds like boronic acids or esters.[1][7] Its popularity in drug discovery stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally high yields achieved.[1][8] The resulting 5-arylpyrimidines are common scaffolds in many biologically active molecules.[8]

Data Presentation:

Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
Arylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515-24High[7][8]
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol1201Good[8]
2-PyridylboronatePd₂dba₃ (cat.)K₃PO₄ (3.0)1,4-Dioxane1101291[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure for the coupling of 5-bromopyrimidine with an arylboronic acid.[7][8]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and potassium phosphate.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water and an organic solvent (e.g., diethyl ether or ethyl acetate) to the flask and stir.[8]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

Application Note: The Sonogashira coupling is a highly effective method for forming a C-C bond between 5-bromopyrimidine and a terminal alkyne.[10] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[10][11] The introduction of an alkynyl group at the 5-position of the pyrimidine ring can significantly alter the biological activity of a molecule, making this reaction a key transformation in the synthesis of novel drug candidates.[10]

Data Presentation:

Alkyne PartnerPd Catalyst (mol%)Cu Co-Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)YieldRef
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)THF658High[1]
1-OctynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NH (3.0)DMF8012Good[1]
Terminal AlkynePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16N/A[12]

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of 5-bromopyrimidine with a terminal alkyne.[1][10]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Schlenk flask and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is maintained under an inert atmosphere.[10]

  • To a dry Schlenk flask, add 5-bromopyrimidine, the palladium catalyst, and copper(I) iodide.

  • Flush the flask with an inert gas.

  • Add the degassed solvent and the amine base. Stir the mixture for 10-15 minutes at room temperature.[10]

  • Add the terminal alkyne dropwise via syringe.[10]

  • Stir the reaction at room temperature or heat as required (typically RT to 80 °C). Monitor for completion by TLC or LC-MS (typically 3-16 hours).[1][10]

  • After completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

Application Note: The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[5][13] It facilitates the coupling of 5-bromopyrimidine with a wide range of primary and secondary amines. This reaction is of paramount importance in medicinal chemistry for synthesizing 5-aminopyrimidines, which are key components of numerous therapeutic agents.[1][14] Success requires careful selection of the catalyst, ligand, and base to promote the desired C-N bond formation.[11][13]

Data Presentation:

Amine PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)YieldRef
Primary/Secondary AminePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)Toluene100Good-High[1]
AnilinePd(OAc)₂ (1-2)BINAP (1.5-3)NaOt-Bu (1.4)Toluene80-100Good-High[1]
Note: The data presented are representative conditions for the amination of aryl bromides and should be optimized for 5-bromopyrimidine.[1]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N coupling of 5-bromopyrimidine.[1]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add 5-bromopyrimidine and the amine.

  • Evacuate and backfill the flask with the inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Dry Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Anhydrous Solvent B->C D 4. Heat to Target Temperature C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool to RT & Quench/Dilute E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify via Chromatography H->I

Caption: General experimental workflow for cross-coupling reactions.

Heck Reaction

Application Note: The Heck (or Mizoroki-Heck) reaction involves the coupling of 5-bromopyrimidine with an alkene to form a substituted alkene, creating a C-C bond.[15] This reaction is a powerful tool for attaching vinyl groups to the pyrimidine core.[16] The reaction typically requires a palladium catalyst and a base, and often a phosphine ligand to facilitate the process.[15][17]

Data Presentation:

Alkene PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)YieldRef
StyrenePd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N (1.5)DMF80-140Good[1][18]
n-Butyl acrylatePd(OAc)₂ (1-5)NoneK₂CO₃ (2.0)DMF/H₂O80Good[1][17]
Note: These are general conditions and may require optimization for 5-bromopyrimidine.[1]

Experimental Protocol: Heck Reaction

This is a general procedure for the Heck coupling of 5-bromopyrimidine with an alkene.[1]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Phosphine ligand (e.g., tri(o-tolyl)phosphine, if required, 2-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, Pd(OAc)₂, and the phosphine ligand (if used).

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Seal the flask or vial and stir the mixture at the desired temperature (typically 80-140 °C).[17]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

Application Note: The Stille reaction couples 5-bromopyrimidine with an organostannane (organotin) reagent.[6] This reaction is highly valued for its tolerance of a wide array of functional groups, and the organostannane reagents are often stable to air and moisture.[6][19] A significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[6][19]

Data Presentation:

Stannane PartnerCatalyst (mol%)SolventTemp (°C)AdditiveYieldRef
(Tributylstannyl)furanPd(PPh₃)₄ (2-5)Toluene110NoneGood[1]
VinyltributyltinPdCl₂(PPh₃)₂ (1-2)DMF80-100NoneGood[1]
AryltributyltinPd(dppf)Cl₂·DCM (10)DMF40CuI, LiCl87%[19]
Note: Specific data for 5-bromopyrimidine is limited; these are general conditions.[1]

Experimental Protocol: Stille Coupling

This is a general procedure for the Stille coupling of 5-bromopyrimidine.[1][19]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Organostannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF)

  • Schlenk flask and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine and the palladium catalyst.

  • Add the anhydrous solvent, followed by the organostannane reagent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF) or filter through a pad of silica gel.[1][19]

  • Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reaction_Selection Start What type of bond to the C5 position is desired? CN_Bond C-N Bond Start->CN_Bond Amine CC_Bond C-C Bond Start->CC_Bond Carbon Buchwald Buchwald-Hartwig Amination CN_Bond->Buchwald CC_Type What type of C-C bond? CC_Bond->CC_Type Suzuki Suzuki Coupling (Boronic Acid) CC_Type->Suzuki sp²-sp² Heck Heck Reaction (Alkene) CC_Type->Heck sp²-sp² (vinyl) Sonogashira Sonogashira Coupling (Alkyne) CC_Type->Sonogashira sp²-sp Stille Stille Coupling (Organostannane) CC_Type->Stille sp²-sp² or sp²-sp³

Caption: Decision tree for selecting a cross-coupling reaction.

References

Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the regioselective functionalization of 5-Bromo-2-(2-methoxyethylamino)pyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are prevalent scaffolds in pharmacologically active molecules. The presence of a bromine atom at the 5-position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Regioselectivity Principles

The functionalization of this compound is primarily governed by the differential reactivity of the C-Br bond. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] Consequently, the C-Br bond at the 5-position is significantly more reactive than other potential reaction sites on the pyrimidine ring under typical cross-coupling conditions, allowing for highly regioselective transformations at this position.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Sonogashira, and Stille couplings) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various organoboron compounds, such as boronic acids and esters. This reaction is widely used in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[3]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O90685
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene100892
3Thiophen-2-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Dioxane95588

Note: The data presented in this table is based on Suzuki-Miyaura couplings of structurally similar 5-bromopyrimidine derivatives and serves as a representative guide. Optimization may be required for this compound.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Substrate, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat (80-100°C) & Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product Sonogashira_Pathway start This compound + Terminal Alkyne pd_cycle Pd(0) Catalytic Cycle start->pd_cycle Oxidative Addition cu_cycle Cu(I) Co-catalyst Cycle pd_cycle->cu_cycle Transmetalation product 5-Alkynyl-2-(2-methoxyethylamino)pyrimidine pd_cycle->product Reductive Elimination cu_cycle->pd_cycle

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel compounds utilizing 5-Bromo-2-(2-methoxyethylamino)pyrimidine as a key intermediate. The methodologies focus on palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the construction of complex molecular architectures. The protocols are designed to be starting points for the synthesis of new chemical entities for potential therapeutic applications.

Protocol 1: Synthesis of 5-(4-acetylphenyl)-N-(2-methoxyethyl)pyrimidin-2-amine via Suzuki-Miyaura Coupling

This protocol details the synthesis of a novel biaryl compound through a Suzuki-Miyaura coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds. The bromine atom at the 5-position of the pyrimidine ring is selectively coupled with an arylboronic acid.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 4-Acetylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, combine this compound (1.0 eq), 4-acetylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Quantitative Data
CompoundStarting Material Amount (mmol)Product Yield (%)Purity (by HPLC)
5-(4-acetylphenyl)-N-(2-methoxyethyl)pyrimidin-2-amine1.078>98%

Experimental Workflow

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - 4-Acetylphenylboronic acid - K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Add Dioxane/Water Solvent B->C D Heat to 90°C (12-18h) C->D E Cool & Dilute (Ethyl Acetate) D->E F Wash (Water & Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 2: Synthesis of 5-(Morpholino)-N-(2-methoxyethyl)pyrimidin-2-amine via Buchwald-Hartwig Amination

This protocol describes the synthesis of a novel aminopyrimidine derivative through a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a new carbon-nitrogen bond at the 5-position of the pyrimidine ring.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert argon atmosphere, add this compound (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Reagent Addition: Add anhydrous toluene, followed by morpholine (1.5 eq).

  • Reaction: Seal the tube and heat the mixture to 100°C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction and Washing: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired product.

Quantitative Data
CompoundStarting Material Amount (mmol)Product Yield (%)Purity (by HPLC)
5-(Morpholino)-N-(2-methoxyethyl)pyrimidin-2-amine1.065>97%

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine in Schlenk Tube: - this compound - Cs₂CO₃ - Pd₂(dba)₃ & Xantphos B Add Toluene & Morpholine A->B C Heat to 100°C (16-24h) B->C D Cool & Filter (Celite) C->D E Wash (Water & Brine) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: Buchwald-Hartwig Amination Workflow.

Signaling Pathway Context

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry and are core components of numerous therapeutic agents, particularly kinase inhibitors.[1] The novel compounds synthesized through the protocols above can be screened for biological activity in various signaling pathways. For instance, many kinase inhibitors target pathways like the EGFR signaling cascade, which is crucial for cell growth and proliferation and is often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Novel Pyrimidine Compound Inhibitor->EGFR

Caption: Inhibition of EGFR Signaling Pathway.

References

Application Notes and Protocols for 5-Bromo-2-(2-methoxyethylamino)pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach utilizes low molecular weight fragments that bind with low affinity to biological targets. These initial hits are then optimized into high-affinity leads through structure-guided elaboration. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors, due to its ability to mimic the purine core of ATP and form key hydrogen-bonding interactions.

This document provides detailed application notes and protocols for the hypothetical use of 5-Bromo-2-(2-methoxyethylamino)pyrimidine as a starting fragment in an FBDD campaign. This fragment offers strategic vectors for chemical elaboration: the bromine atom at the 5-position is ideal for cross-coupling reactions, while the amine and methoxyethyl groups can be modified to explore different binding interactions.

Fragment Profile: this compound

This compound is a suitable candidate for an FBDD library. Its physicochemical properties align well with the widely accepted "Rule of Three," which defines the characteristics of an ideal fragment.

PropertyValue"Rule of Three" Guideline
CAS Number 886365-79-3N/A
Molecular Formula C7H10BrN3ON/A
Molecular Weight 232.08 g/mol < 300 Da
cLogP (estimated) 1.85≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 4 (N, N, N, O)≤ 3 (Note: Exceeds by 1)
Rotatable Bonds 3≤ 3

Note: While the number of hydrogen bond acceptors slightly exceeds the "Rule of Three," its other properties make it a viable starting point for an FBDD campaign. The pyrimidine nitrogens are often key interaction points in kinase hinge regions.

Hypothetical FBDD Workflow

The following diagram outlines a typical workflow for an FBDD project starting with the initial screening of this compound.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization FragLib Fragment Library (incl. This compound) PrimScreen Primary Screen (SPR or TSA) FragLib->PrimScreen Screening HitConf Hit Confirmation (ITC) PrimScreen->HitConf Hit Validation Xtal Co-crystallization (X-ray) HitConf->Xtal Structure Determination SBDD Structure-Based Design Xtal->SBDD Synth Fragment Elaboration (e.g., Suzuki Coupling) SBDD->Synth SAR SAR by Biophysics & Biochemistry Synth->SAR SAR->SBDD Iterative Cycles LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt Lead Progression Candidate Preclinical Candidate LeadOpt->Candidate

Caption: A typical workflow for a fragment-based drug discovery campaign.

Experimental Protocols

The following are generalized protocols that can be adapted for a fragment screening campaign targeting a specific protein (e.g., a protein kinase).

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

This protocol outlines a primary screen to identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Target protein (e.g., Kinase X), >95% purity

  • This compound and other fragments, dissolved in 100% DMSO (100 mM stock)

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO

  • Regeneration solution (e.g., 50 mM NaOH or 10 mM Glycine pH 2.5)

Procedure:

  • Immobilization: Immobilize the target protein onto the CM5 sensor chip using standard amine coupling chemistry to a density of 8,000-12,000 Response Units (RU).

  • Fragment Preparation: Prepare fragment solutions by diluting stock solutions into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched between the sample and running buffer (1%).

  • Screening:

    • Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

    • Inject the fragment solution over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • After each fragment injection, inject the regeneration solution if necessary to return the signal to baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Identify hits as fragments that produce a response significantly above the baseline noise. A common threshold is a response > 10 RU.

Protocol 2: Hit Validation by Isothermal Titration Calorimetry (ITC)

This protocol is for validating hits from the primary screen and determining their binding thermodynamics.

Materials:

  • Target protein, dialyzed into ITC buffer

  • Validated fragment hit (e.g., this compound)

  • ITC buffer: 20 mM Phosphate buffer pH 7.5, 150 mM NaCl

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a 20 µM solution of the target protein in ITC buffer.

    • Prepare a 500 µM solution of the fragment in the same ITC buffer. Degas both solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Set the experiment temperature to 25 °C.

    • Perform an initial 0.5 µL injection, followed by 19 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol 3: Fragment Elaboration by Suzuki-Miyaura Coupling

This protocol describes a general method for elaborating the fragment hit at the 5-bromo position to increase potency and explore the surrounding binding pocket.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed

  • Microwave reactor vial

Procedure:

  • Reaction Setup: To a microwave vial, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 20-30 minutes.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired elaborated compound.

Hypothetical Results and Data Presentation

The following table summarizes hypothetical data from an FBDD campaign starting with this compound against a target kinase.

CompoundStructureMethodKD (µM)ΔTm (°C)IC₅₀ (µM)
Fragment Hit This compoundITC4501.8>1000
Elaborated Cpd 1 (Structure with phenyl group at 5-pos)ITC853.5220
Elaborated Cpd 2 (Structure with 3-pyridyl group at 5-pos)ITC255.168
Optimized Lead (Structure with further modifications)SPR0.1509.70.095

Signaling Pathway Context

Derivatives of the pyrimidine scaffold are frequently developed as inhibitors of protein kinases, which are key components of intracellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below shows a generic MAPK (Mitogen-Activated Protein Kinase) signaling cascade, a common target for therapeutic intervention.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Substrates Cytoplasmic & Nuclear Substrates ERK->Substrates Phosphorylates Response Cellular Response (Proliferation, Survival) Substrates->Response

Caption: A simplified diagram of the MAPK signaling pathway.

Conclusion

This compound represents a promising, albeit hypothetical, starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three" and the presence of a chemically tractable bromine handle make it an attractive fragment for screening against various protein targets, particularly kinases. The protocols and workflow described herein provide a comprehensive framework for identifying and optimizing this fragment into a potent lead compound. Successful application of these methods requires careful assay development, rigorous data analysis, and iterative structure-based design.

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-2-(2-methoxyethylamino)pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-(2-methoxyethylamino)pyrimidine, focusing on improving reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chloropyrimidine with 2-methoxyethylamine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this SNAr reaction can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present. A moderate increase in temperature can also drive the reaction to completion, but be cautious of potential side reactions.

  • Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction or too high, leading to degradation.

    • Solution: The optimal temperature for SNAr reactions on 2-chloropyrimidines typically ranges from room temperature to reflux. Start with a moderate temperature (e.g., 60-80 °C) and adjust based on reaction monitoring.

  • Ineffective Base: The base may not be strong enough or suitable for the reaction.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the HCl generated during the reaction. Ensure you are using at least one equivalent of the base. In some cases, a stronger inorganic base like potassium carbonate (K₂CO₃) can be effective.

  • Poor Solvent Choice: The solvent may not be appropriate for the reaction.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred as they can solvate the nucleophile and facilitate the reaction.

  • Reagent Quality: The purity of starting materials and reagents is crucial.

    • Solution: Ensure that 5-bromo-2-chloropyrimidine and 2-methoxyethylamine are of high purity. Moisture in the reagents or solvent can lead to hydrolysis of the starting material. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge. Here are some potential side reactions and strategies to mitigate them:

  • Di-substitution: Reaction at the 5-bromo position. While the 2-chloro position is generally more reactive towards SNAr, under forcing conditions, substitution at the 5-bromo position can occur.

    • Solution: Use a stoichiometric amount of 2-methoxyethylamine (1.0-1.2 equivalents). Avoid excessive heating and prolonged reaction times.

  • Hydrolysis of Starting Material: 5-bromo-2-chloropyrimidine can react with any water present in the reaction mixture to form 5-bromo-2-hydroxypyrimidine.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.

  • Reaction with Solvent: If a nucleophilic solvent like an alcohol is used, it can compete with the 2-methoxyethylamine, leading to the formation of an alkoxy-pyrimidine byproduct.

    • Solution: Use a non-nucleophilic, polar aprotic solvent like DMF, ACN, or THF.

Q3: How can I effectively monitor the progress of my reaction?

A3: Proper reaction monitoring is key to achieving optimal results.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting materials and the formation of the product.

    • Procedure: Co-spot your starting material (5-bromo-2-chloropyrimidine) and the reaction mixture on a TLC plate. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the components in the reaction mixture, confirming the formation of the desired product (MW: 232.08 g/mol ) and identifying any potential byproducts.

Q4: What is the best way to purify the final product?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction with water, extracting the product into an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, and drying it over an anhydrous salt like sodium sulfate.

  • Column Chromatography: For high purity, silica gel column chromatography is often necessary. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) can effectively separate the product from unreacted starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Data Presentation: Optimizing Reaction Conditions

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1MorpholineTriethylamineEthanolReflux12Moderate to High[1]
2BenzylamineK₂CO₃DMF806HighGeneral Protocol
3AnilineDIPEAAcetonitrile708ModerateGeneral Protocol
4PiperidineNone (amine as base)Water with KFAmbient24High[2]
5Various AminesTriethylamineIsopropanolReflux4-848-68[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloropyrimidine (Precursor)

This protocol is adapted from a published patent.[1]

Materials:

  • 2-Hydroxy-5-bromopyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Triethylamine

  • 20% Sodium carbonate solution

  • Water

Procedure:

  • Under a nitrogen atmosphere, add 2-hydroxy-5-bromopyrimidine (35 g, 0.2 mol), phosphorus oxychloride (61.3 g, 0.4 mol), and toluene (200 mL) to a reaction flask.

  • At 35 °C, add triethylamine (40.5 g) to the mixture.

  • Heat the reaction mixture to 80-85 °C and stir for 6 hours.

  • Monitor the reaction by HPLC to ensure the consumption of the starting material (less than 2%).

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove most of the toluene and excess phosphorus oxychloride.

  • Carefully pour the reaction solution into water at 10 °C.

  • Adjust the pH to 8-9 with a 20% sodium carbonate aqueous solution.

  • The product can then be isolated through extraction with an organic solvent and purified.

Protocol 2: Synthesis of this compound

This is a general protocol for the SNAr reaction, which should be optimized for your specific setup.

Materials:

  • 5-Bromo-2-chloropyrimidine

  • 2-Methoxyethylamine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 5-bromo-2-chloropyrimidine (1.0 eq.).

  • Add anhydrous DMF or ACN to dissolve the starting material.

  • Add 2-methoxyethylamine (1.1 eq.) to the solution.

  • Add DIPEA or TEA (1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Mandatory Visualizations

G cluster_0 Reaction Pathway A 5-Bromo-2-chloropyrimidine F This compound A->F B 2-Methoxyethylamine B->F C Base (e.g., DIPEA) C->F Neutralizes HCl D Solvent (e.g., DMF) D->F Reaction Medium E Heat (60-80°C) E->F Accelerates Reaction G cluster_1 Troubleshooting Workflow for Low Yield start Low Yield Observed q1 Is the reaction complete? start->q1 a1_yes Proceed to Purification q1->a1_yes Yes a1_no Extend reaction time or increase temperature moderately. Re-evaluate. q1->a1_no No q2 Are reagents and solvent pure and anhydrous? a1_yes->q2 a1_no->q1 a2_yes Evaluate base and solvent choice. q2->a2_yes Yes a2_no Use fresh, high-purity reagents and anhydrous solvents. Repeat reaction. q2->a2_no No q3 Is the base appropriate and sufficient? a2_yes->q3 a3_yes Consider solvent effect. Try alternative polar aprotic solvents. a3_no Use a non-nucleophilic base (e.g., DIPEA, TEA) in sufficient quantity. Repeat reaction.

References

Technical Support Center: Overcoming Low Reactivity in Suzuki Coupling of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of 2-aminopyrimidines in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a 2-aminopyrimidine derivative failing or giving low yields?

Low yields or reaction failure with 2-aminopyrimidines are common and can be attributed to several factors. The primary challenges stem from the inherent properties of the substrate itself. The lone pairs of electrons on both the pyrimidine ring nitrogens and the exocyclic amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation, which effectively halts the catalytic cycle.[1] This phenomenon is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[2][3][4] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-X bond (where X is a halide) towards the crucial oxidative addition step.[1]

Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success.

  • Base Selection: The strength and type of base used can significantly influence the reaction outcome.

  • Solvent Choice: The solvent system must be appropriate for the solubility of all reaction components and compatible with the catalytic system.

  • Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or catalyst decomposition.

  • Oxygen Contamination: Inadequate degassing can lead to catalyst deactivation and undesirable side reactions.[1]

Q2: What are the most common side reactions observed in Suzuki couplings with 2-aminopyrimidines, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[5] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, or conducting the reaction under anhydrous conditions.[6]

  • Dehalogenation: The starting halide is reduced to the corresponding arene. This can be caused by sources of hydride in the reaction mixture, such as certain solvents or amine bases.[7] To mitigate this, ensure all reagents and solvents are pure and consider shorter reaction times if the desired product forms relatively quickly.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote this side reaction.[7][8] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are crucial for minimizing homocoupling.[5]

Q3: Can I perform a Suzuki coupling on a 2-aminopyrimidine without protecting the amino group?

Yes, it is often possible to perform the Suzuki coupling without protecting the amino group, provided that the correct catalyst system and reaction conditions are chosen.[3] Modern catalyst systems with bulky, electron-rich phosphine ligands are specifically designed to overcome the challenges posed by coordinating groups like amines.[1] These ligands can sterically shield the palladium center, preventing catalyst inhibition.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] 2. Use a Precatalyst: Utilize a well-defined palladium precatalyst to ensure the efficient generation of the active Pd(0) species.[3] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]
Inactive Catalyst System 1. Check Palladium Source: Ensure the palladium precursor is of good quality and has been stored properly. 2. Optimize Ligand-to-Metal Ratio: The optimal ratio can vary, but a 2:1 or 4:1 ligand-to-palladium ratio is a good starting point.
Low Reactivity of the Halide 1. Switch Halide: If possible, use a more reactive halide (I > Br > Cl).[7] 2. Increase Temperature: Carefully increase the reaction temperature in increments, monitoring for any signs of decomposition.
Poor Solubility 1. Screen Solvents: Test different anhydrous solvents or solvent mixtures (e.g., 1,4-dioxane, toluene, THF, DMF).[8] 2. Increase Temperature: Higher temperatures can improve the solubility of reaction components.
Issue 2: Formation of Significant Byproducts
Byproduct Identification Potential Cause Mitigation Strategy
Protodeboronation Product Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)Presence of water or other protic sources.1. Use anhydrous solvents and reagents. 2. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[6] 3. Use a milder base if possible.[1]
Dehalogenation Product MS or NMRPresence of hydride sources (e.g., some alcohols, impurities in amines).1. Ensure high purity of all reagents and solvents. 2. Optimize reaction time to avoid prolonged exposure to reaction conditions.[1]
Homocoupling Product MS or NMRPresence of oxygen or incomplete reduction of a Pd(II) precatalyst.1. Thoroughly degas the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[7][8] 2. Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst.

Data Presentation

The following tables summarize the performance of various catalyst systems and bases for the Suzuki coupling of substrates analogous to 2-aminopyrimidines. This data can serve as a guide for selecting initial reaction conditions.

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [9]

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Traditional PhosphinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
Buchwald LigandPd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid
N-Heterocyclic CarbenePd-PEPPSI-IPrK₂CO₃THFPhenylboronic acidExpected High

Table 2: Influence of Different Bases on Suzuki-Miyaura Coupling Yields [6][10]

BaseTypical SubstratesGeneral Yield Range (%)Comments
K₃PO₄ Aryl chlorides and bromides, challenging heteroaryls80-95A strong base, often effective in difficult couplings.
Cs₂CO₃ Aryl chlorides and bromides75-95A strong and highly effective base, but more expensive.
K₂CO₃ Aryl bromides and iodides70-90A commonly used, cost-effective base.
Na₂CO₃ Aryl bromides and iodides60-90Another common and inexpensive option.
KF Aryl bromidesModerate to HighFluoride ions can play a unique role in activating the boronic acid.
NaOH/KOH Aryl bromides70-90Strong bases, but their high basicity can sometimes lead to side reactions.

Experimental Protocols

General Procedure for the Suzuki Coupling of a 2-Amino-5-halopyrimidine with an Arylboronic Acid [5][11][12]

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Amino-5-halopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃, 1-2 mol% with a ligand)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water (if using an aqueous system)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the 2-amino-5-halopyrimidine, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed anhydrous solvent via syringe. If using a biphasic system, add the degassed organic solvent followed by the degassed water.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L2 Active Catalyst oa_complex R1-Pd(II)L2-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex R1-Pd(II)L2-R2 Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R1-R2 Coupled Product trans_complex->product aryl_halide R1-X (2-Aminopyrimidine) aryl_halide->oa_complex boronic_acid R2-B(OR)2 Boronic Acid/Ester boronic_acid->trans_complex base Base base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to Schlenk flask) start->setup inert 2. Inert Atmosphere (Evacuate and backfill with Ar/N2) setup->inert solvent 3. Solvent Addition (Add degassed solvent) inert->solvent react 4. Reaction (Heat with stirring) solvent->react monitor 5. Monitoring (TLC or LC-MS) react->monitor workup 6. Work-up (Quench, extract, dry) monitor->workup purify 7. Purification (Column chromatography) workup->purify end End (Pure Product) purify->end

Caption: A general experimental workflow for the Suzuki coupling of 2-aminopyrimidines.

Troubleshooting_Tree start Low Yield or No Reaction check_conversion Is starting material consumed? start->check_conversion high_sm High amount of starting material check_conversion->high_sm No low_sm Low amount of starting material check_conversion->low_sm Yes solution1 - Change catalyst/ligand - Increase temperature - Screen solvents high_sm->solution1 check_byproducts Are there significant byproducts? low_sm->check_byproducts yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No solution2 Identify byproducts: - Protodeboronation? - Homocoupling? - Dehalogenation? yes_byproducts->solution2 solution3 - Check reagent purity - Optimize stoichiometry - Consider decomposition no_byproducts->solution3

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Purification of 5-Bromo-2-(2-methoxyethylamino)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-2-(2-methoxyethylamino)pyrimidine and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental issues.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions.

Column Chromatography Issues

Question: My compound is not separating from impurities on the silica gel column. What can I do?

Answer: Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: The polarity of your eluent system is critical. For polar compounds like pyrimidine derivatives, a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point.

    • If your compound and impurities are eluting too quickly (high Rf value), decrease the polarity of the mobile phase by reducing the proportion of the polar solvent.

    • If your compound is retained too strongly on the column (low Rf value), gradually increase the polarity.

    • Consider adding a small amount of a third solvent, such as methanol or triethylamine (if your compound is basic), to improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica gel, especially if your impurities have acidic or basic functionalities.

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can be effective. This can help in separating compounds with a wide range of polarities.

  • Sample Loading Technique: Ensure your crude sample is dissolved in a minimal amount of solvent before loading it onto the column. "Dry loading," where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often lead to better resolution.

Question: My compound appears to be degrading on the silica gel column. How can I prevent this?

Answer: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel. To mitigate degradation:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel by treating it with a base. This can be done by flushing the packed column with a solvent system containing a small amount of triethylamine (1-2%).

  • Use an Alternative Stationary Phase: As mentioned previously, using a less acidic stationary phase like neutral alumina can be a good alternative.

Recrystallization Issues

Question: My this compound derivative is not crystallizing from the solution. What should I do?

Answer: Failure to crystallize is a common issue and can be addressed by considering the following:

  • Supersaturation: The solution may not be sufficiently concentrated for crystals to form. Try evaporating some of the solvent to increase the concentration of your compound.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.

  • Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures. For polar compounds, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane are often effective.

  • Cooling Rate: Cooling the solution too quickly can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Question: My compound is "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated.

  • Add More Solvent: Try adding a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Change Solvent System: Use a solvent with a lower boiling point or a co-solvent system to modify the solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of a di-substituted pyrimidine, such as 5-bromo-2-chloropyrimidine, with 2-methoxyethylamine. Potential impurities could include:

  • Unreacted starting materials (e.g., 5-bromo-2-chloropyrimidine, 2-methoxyethylamine).

  • By-products from side reactions, such as di-substituted pyrimidines if the reaction is not selective.

  • Products of over-bromination if the bromination step is not well-controlled.

Q2: What is a good starting point for a column chromatography mobile phase for this compound?

A2: Given the polar nature of the 2-(2-methoxyethylamino) group, a good starting point for a mobile phase would be a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by Thin Layer Chromatography (TLC). An Rf value of 0.2-0.4 for the desired compound on TLC often translates to good separation on a column.

Q3: Which solvents are suitable for the recrystallization of this compound derivatives?

A3: For polar pyrimidine derivatives, common recrystallization solvents include ethanol, isopropanol, and acetonitrile. It is always recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one for your specific derivative.

Data Presentation

The following tables summarize representative quantitative data for the purification of structurally similar pyrimidine derivatives. This data can serve as a benchmark for optimizing the purification of this compound.

Table 1: Representative Yields and Purity of Purified Pyrimidine Derivatives

CompoundPurification MethodReported Yield (%)Reported Purity (%)
5-bromo-2-methylmercaptopyrimidineColumn Chromatography75>95 (by MS)
2-amino-5-bromopyridineWashing with Hot Petroleum Ether85-95>95
2-amino-5-bromopyridineRecrystallization (Benzene)70-80>98
2-amino-5-bromopyridineColumn Chromatography60-75>99

Note: Data is based on structurally similar compounds and should be used as a general guideline.

Experimental Protocols

The following are detailed, representative methodologies for key purification experiments based on protocols for structurally similar compounds. These should be considered as starting points and may require optimization for this compound.

Protocol 1: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude product.

  • Mobile Phase Selection:

    • Perform Thin Layer Chromatography (TLC) with various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).

    • The optimal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 g) to the solution.

    • Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

    • Collect fractions and monitor their composition using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate).

    • A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

The following diagrams illustrate common workflows and logical relationships in the purification of pyrimidine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound purification_choice Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Pure analysis Purity & Identity Check (TLC, NMR, MS) column_chrom->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Encountered issue What is the nature of the issue? start->issue poor_sep Poor Separation issue->poor_sep Column degradation Compound Degradation issue->degradation Column no_crystals No Crystals Formed issue->no_crystals Recrystallization oiling_out Oiling Out issue->oiling_out Recrystallization sol_sep Optimize Mobile Phase Change Stationary Phase Gradient Elution poor_sep->sol_sep sol_deg Deactivate Silica Gel Use Neutral Alumina degradation->sol_deg sol_no_xtal Concentrate Solution Induce Crystallization Change Solvent no_crystals->sol_no_xtal sol_oil Add More Solvent Change Solvent System Slow Cooling oiling_out->sol_oil

Caption: Troubleshooting logic for common purification challenges.

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 5-bromopyrimidines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the cross-coupling of 5-bromopyrimidines, with a focus on catalyst optimization.

Issue 1: Low or No Product Yield

  • Question: My cross-coupling reaction with 5-bromopyrimidine is resulting in low to no yield of the desired product. What are the common causes related to catalyst loading and how can I address this?

  • Answer: Low or no yield is a frequent challenge and can often be traced back to the catalytic system. The pyridine-like nitrogen in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity.[1] Here are several factors to investigate:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or is deactivating prematurely. For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) is a critical step in the catalytic cycle.[1][2]

      • Solution: For initial screenings, a higher catalyst loading of 1-5 mol% of palladium is common.[3] Once conditions are established, this can often be optimized to 0.5-2 mol%.[1] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active, modern precatalysts (e.g., Buchwald precatalysts) which can be more reliable.[1][4]

    • Inappropriate Ligand: The ligand is crucial for stabilizing the Pd(0) catalyst and facilitating the key steps of the catalytic cycle.

      • Solution: For challenging substrates like 5-bromopyrimidine, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective as they can accelerate the desired reaction steps.[1][5] A screening of different ligands is recommended.

    • Suboptimal Reaction Conditions: The interplay between the base, solvent, and temperature is critical for catalyst performance.

      • Solution: A systematic screening of these parameters is often necessary.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ can be effective, and aprotic solvents like dioxane, toluene, or THF are generally preferred.[1][6] Reactions are typically run at elevated temperatures (80-110 °C).[1][7]

Issue 2: Significant Side Product Formation

  • Question: I am observing significant byproduct formation in my reaction. How can I adjust my catalyst and conditions to minimize these?

  • Answer: Side reactions are common and can often be mitigated by fine-tuning the reaction conditions.

    • Debromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen, a common side reaction.[6] It can be caused by a hydride source in the reaction mixture.[6]

      • Solution: Avoid bases that can also act as hydride donors. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred.[6] Switching to aprotic solvents like 1,4-dioxane or toluene if using an alcohol-containing solvent system can also help.[6] Lowering the reaction temperature may also increase selectivity for the desired coupling.[1]

    • Homocoupling: This involves the coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) with itself.[6] This is often promoted by the presence of oxygen.[6]

      • Solution: Rigorous degassing of all solvents and reagents is critical.[1] Using a pre-formed Pd(0) catalyst can sometimes be advantageous.[6] For Suzuki reactions, slow addition of the boronic acid can help keep its instantaneous concentration low, disfavoring homocoupling.[6] For Sonogashira reactions, employing a copper-free protocol is the most effective way to avoid alkyne homocoupling (Glaser coupling).[6] Lowering the catalyst loading might also be beneficial.[1]

Issue 3: Catalyst Deactivation

  • Question: My reaction starts but then stalls, and I observe a black precipitate. What is happening and how can I prevent it?

  • Answer: The formation of a black precipitate, known as "palladium black," is a common sign of catalyst deactivation.[3] This indicates that the active Pd(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[3]

    • Causes: This can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[3] The nitrogen atoms in the pyrimidine ring can also coordinate to the palladium center, leading to catalyst deactivation.[8]

    • Solution:

      • Inert Atmosphere: Ensure the rigorous exclusion of oxygen and moisture by using proper Schlenk line or glovebox techniques and thoroughly degassing solvents.[1][9]

      • Reagent Purity: Use high-purity reagents and solvents.[9]

      • Ligand Choice: Employing bulky, electron-rich phosphine ligands can help stabilize the active Pd(0) species and prevent agglomeration.[3]

      • Temperature Control: Avoid excessively high temperatures which can lead to catalyst decomposition.[3] A temperature screen is recommended to find the optimal balance between reaction rate and catalyst stability.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with 5-bromopyrimidine?

A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[3] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%.[3]

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[3] Advanced bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination.[3][5] This often allows for lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[3]

Q3: Which palladium source is best: Pd(0) or Pd(II)?

A3: Both Pd(0) sources (e.g., Pd(PPh₃)₄) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective. Pd(0) catalysts are directly active but can be more sensitive to air and moisture. Pd(II) precatalysts are often more stable but require an in-situ reduction step to form the active Pd(0) species.[1] For challenging couplings, modern precatalyst systems (e.g., Buchwald G3 palladacycles) are often more reliable and efficient.[4]

Q4: Can the reaction conditions be too forcing?

A4: Yes. While higher temperatures and catalyst loadings can increase the reaction rate, they can also lead to an increase in side reactions such as debromination and catalyst decomposition.[4] It is important to find the optimal conditions that provide a good yield of the desired product in a reasonable timeframe without significant byproduct formation.

Data Presentation

Table 1: Typical Catalyst Loading and Conditions for Suzuki-Miyaura Coupling of 5-Bromopyrimidine

ParameterRecommended RangeNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pre-catalysts like Pd(OAc)₂ require in-situ reduction.[3]
Catalyst Loading 1 - 5 mol%Start with 2-3 mol% for initial screening.[3]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppfBulky, electron-rich ligands are often superior.[1][3]
Ligand to Pd Ratio 1:1 to 4:1Typically 2:1 for monodentate ligands.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases like K₃PO₄ may be needed for challenging couplings.[1][3]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic organic solvent with water is common.[1][6]
Temperature 80 - 110 °CHigher temperatures are often required.[1]

Table 2: Typical Catalyst Loading and Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidine

ParameterRecommended RangeNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃Often used with bulky phosphine ligands.[10]
Catalyst Loading 1 - 5 mol%Can be optimized based on ligand and substrate.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are highly effective.[5][11]
Base NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are common.[6][10]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are required.[10]
Temperature 80 - 110 °CTemperature can be optimized to balance rate and side reactions.[10]

Table 3: Typical Catalyst Loading and Conditions for Copper-Free Sonogashira Coupling of 5-Bromopyrimidine

ParameterRecommended RangeNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(0) or Pd(II) sources can be used.[6]
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for challenging substrates.[3]
Ligand PPh₃, P(t-Bu)₃The choice of ligand can be critical.
Base Et₃N, DIPEAAmine base often serves as both base and co-solvent.[3][6]
Solvent THF, DMF, AcetonitrileMust be anhydrous and deoxygenated.[3][6]
Temperature Room Temperature - 100 °CAryl bromides typically require heating.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

  • Glassware Preparation: Oven-dry a Schlenk flask and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[6]

  • Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.[6]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[12]

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine

This protocol is a general starting point and may require optimization.

  • Glassware Preparation: Oven-dry a Schlenk flask and a magnetic stir bar. Allow to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃ (2 mol%)), the phosphine ligand (e.g., XPhos (4 mol%)), and the base (e.g., NaOtBu (1.4 equiv.)).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Reactant and Solvent Addition: Add 5-bromopyrimidine (1.0 equiv.) and the amine (1.2 equiv.). Then, add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Copper-Free Sonogashira Coupling of 5-Bromopyrimidine

This protocol is a general starting point and can be optimized.

  • Glassware Preparation: Dry all glassware under vacuum with heating.[6]

  • Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[6]

  • Solvent, Base, and Reactant Addition: Add degassed anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.2 equiv.).[6]

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).[3]

  • Monitoring: Monitor the reaction by TLC or GC-MS.[3]

  • Workup: Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify.[3]

  • Purification: Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification start Start prep_glassware Oven-Dry & Cool Glassware Under Inert Gas start->prep_glassware add_reagents Add Solids: 5-Bromopyrimidine, Coupling Partner, Base prep_glassware->add_reagents add_catalyst Add Pd Catalyst & Ligand add_reagents->add_catalyst inert_atmosphere Evacuate & Backfill with Inert Gas (3x) add_catalyst->inert_atmosphere add_solvents Add Degassed Solvent(s) inert_atmosphere->add_solvents heat_stir Heat & Stir add_solvents->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor workup Workup: Quench, Extract, Dry monitor->workup Reaction Complete purify Purify: Column Chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_low_yield start Low or No Product Yield catalyst_check Is the Catalyst System Active? start->catalyst_check conditions_check Are Reaction Conditions Optimal? start->conditions_check side_reactions_check Are Side Reactions Dominant? start->side_reactions_check catalyst_solution Increase Catalyst Loading (1-5 mol%) Screen Ligands (e.g., SPhos, XPhos) Use Pre-formed Pd(0) or Precatalyst catalyst_check->catalyst_solution No conditions_solution Screen Bases (e.g., K3PO4, Cs2CO3) Screen Solvents (e.g., Dioxane, Toluene) Optimize Temperature (80-110 °C) conditions_check->conditions_solution No side_reactions_solution Ensure Rigorous Degassing Use Copper-Free Sonogashira Consider Milder Base/Lower Temp side_reactions_check->side_reactions_solution Yes end Re-run Experiment catalyst_solution->end conditions_solution->end side_reactions_solution->end

Caption: A troubleshooting guide for addressing low yield in cross-coupling reactions.

References

Technical Support Center: Synthesis of 5-Bromo-2-(2-methoxyethylamino)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(2-methoxyethylamino)pyrimidine analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound analogs?

The most common synthetic approach involves the N-alkylation of 2-amino-5-bromopyrimidine with a suitable 2-methoxyethyl electrophile, such as 2-bromoethyl methyl ether or 2-methoxyethyl tosylate. This reaction is typically carried out in the presence of a base to deprotonate the amino group, facilitating nucleophilic attack on the alkylating agent.

Q2: What are the most common side reactions observed during this synthesis?

The primary side reactions of concern are:

  • Overalkylation: The exocyclic amino group can undergo dialkylation, leading to the formation of a tertiary amine.

  • N1/N3 Alkylation: Alkylation can occur on the ring nitrogen atoms (N1 or N3) of the pyrimidine core, leading to regioisomeric impurities.

  • Dehalogenation: Loss of the bromine atom at the 5-position can occur, particularly under harsh reaction conditions or in the presence of certain catalysts.

  • Hydrolysis of the Alkylating Agent: If moisture is present, the alkylating agent can hydrolyze, reducing the overall yield of the desired product.

Q3: How can I minimize the formation of the dialkylated byproduct?

Controlling the stoichiometry of the reactants is crucial. Using a slight excess (1.0-1.2 equivalents) of the 2-methoxyethylating agent can help to drive the reaction to completion while minimizing the chance of double alkylation. Slow, dropwise addition of the alkylating agent to the reaction mixture can also help to maintain a low instantaneous concentration, further disfavoring the second alkylation step.

Q4: What factors influence the regioselectivity of the N-alkylation (exocyclic vs. ring nitrogen)?

The regioselectivity of alkylation is influenced by several factors:

  • Basicity of the Nitrogens: The exocyclic amino group is generally more nucleophilic than the ring nitrogens in 2-aminopyrimidine.

  • Reaction Conditions: The choice of base and solvent can significantly impact the site of alkylation. Stronger bases and polar aprotic solvents may favor alkylation on the ring nitrogens.

  • Steric Hindrance: The steric bulk of the alkylating agent and any substituents on the pyrimidine ring can influence the accessibility of the different nitrogen atoms.

Q5: My reaction is showing a significant amount of debromination. What are the likely causes and how can I prevent it?

Dehalogenation can be promoted by:

  • Elevated Temperatures: Running the reaction at the lowest effective temperature can help to minimize this side reaction.

  • Certain Bases: Some strong bases, in combination with specific solvents, can facilitate reductive dehalogenation. Consider using a milder base if this is a persistent issue.

  • Palladium Catalysis (if used for other steps): If a palladium catalyst is used in a preceding or subsequent step, residual palladium can sometimes catalyze dehalogenation. Ensure thorough purification between steps.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction stalls, consider increasing the reaction time or temperature incrementally.- Ensure the base is of sufficient strength and quantity to deprotonate the aminopyrimidine effectively.
Degradation of Starting Materials or Product - Ensure all reagents and solvents are pure and dry.- Protect the reaction from light and air if the compounds are known to be sensitive.- Lowering the reaction temperature may prevent thermal degradation.
Suboptimal Reaction Conditions - Screen different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, DMSO, THF, Acetonitrile) to find the optimal combination for your specific analog.
Issue 2: Presence of Multiple Products in the Crude Mixture
Possible Cause Troubleshooting Steps
Overalkylation (Dialkylation) - Use a controlled amount of the alkylating agent (1.0-1.2 equivalents).- Add the alkylating agent slowly to the reaction mixture.- Consider using a protecting group strategy for the amino group if mono-alkylation remains challenging.
Formation of Regioisomers (N1/N3 Alkylation) - Experiment with different base/solvent combinations. Weaker bases and less polar solvents may favor alkylation on the more nucleophilic exocyclic amino group.- Characterize all major impurities to identify the isomeric structures and adjust reaction conditions accordingly.
Dehalogenation - Reduce the reaction temperature.- Use a milder base.- If applicable, ensure complete removal of any palladium catalyst from previous steps.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific analogs.

Materials:

  • 2-Amino-5-bromopyrimidine

  • 2-Bromoethyl methyl ether (or 2-methoxyethyl tosylate)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-5-bromopyrimidine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add 2-bromoethyl methyl ether (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis of this compound under different conditions to illustrate the impact of reaction parameters on yield and impurity profiles. Actual results may vary.

Entry Base Solvent Temperature (°C) Yield of Desired Product (%) Dialkylation Impurity (%) N1/N3 Isomer Impurity (%) Debromination Impurity (%)
1NaHDMFRT75105<1
2K2CO3Acetonitrile80605152
3Cs2CO3Dioxane100658105
4NaH (1.0 eq)THFRT7058<1

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_base Check Base Activity/Amount incomplete->check_base degradation Suspect Degradation complete->degradation optimize Re-evaluate Conditions increase_time->optimize increase_temp->optimize check_base->optimize end Improved Yield optimize->end purification_issue Check Purification Step degradation->purification_issue No lower_temp Lower Reaction Temperature degradation->lower_temp Yes check_reagents Use Pure/Dry Reagents & Solvents degradation->check_reagents Yes purification_issue->end lower_temp->optimize check_reagents->optimize

Caption: Troubleshooting workflow for addressing low product yield.

Potential Side Reaction Pathways

G SM1 2-Amino-5-bromopyrimidine Desired_Product This compound SM1->Desired_Product + SM2, Base N1_Alkylation N1-Alkylated Isomer SM1->N1_Alkylation + SM2, Base N3_Alkylation N3-Alkylated Isomer SM1->N3_Alkylation + SM2, Base SM2 2-Methoxyethyl Bromide Base Base Dialkylation Dialkylation Product Desired_Product->Dialkylation + SM2, Base Debromination Debrominated Product Desired_Product->Debromination Side Reaction G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Apoptosis Apoptosis Inhibition PAK1->Apoptosis Inhibits ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle Inhibitor 5-Bromo-2-(2-methoxyethylamino) pyrimidine Analog Inhibitor->PAK1 Inhibits

Alternative solvents for reactions involving 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Bromo-2-(2-methoxyethylamino)pyrimidine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during synthetic transformations with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is primarily used as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds at the C5 position of the pyrimidine ring. The most frequently employed transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Q2: I am observing low or no conversion of my starting material in a Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low conversion in Suzuki-Miyaura reactions with this substrate can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring, as well as the amino group, can coordinate with the palladium catalyst, leading to its deactivation.

  • Inactive Catalyst: The active Pd(0) species may not be efficiently generated from the precatalyst, or it may have decomposed.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.

  • Poor Quality of Reagents: Impurities in the starting material, boronic acid, or solvent can interfere with the catalytic cycle.

Q3: What is the general reactivity order for halogenated pyrimidines in palladium-catalyzed cross-coupling reactions?

A3: The general reactivity order for halogens in these reactions is I > Br > Cl > F. Therefore, the bromo substituent at the C5 position of this compound is expected to be significantly more reactive than a chloro or fluoro substituent at the same position.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Side Products
Potential Cause Troubleshooting Steps
Catalyst Deactivation - Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). - Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium center and promote oxidative addition. - Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst oxidation.
Incorrect Base Selection - The choice of base is critical. For Suzuki reactions, consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). - Ensure the base is finely powdered and anhydrous for optimal reactivity.
Suboptimal Solvent Choice - If solubility is an issue, consider a different solvent system. A mixture of a non-polar aprotic solvent (like 1,4-dioxane or toluene) with a polar aprotic co-solvent (like DMF or NMP) can be effective. - For Suzuki couplings, the addition of water is often necessary to facilitate the transmetalation step.
Side Reactions (e.g., Homocoupling) - Lower the reaction temperature. - Ensure that the reaction is performed under strictly anaerobic conditions. - Use a slight excess of the boronic acid coupling partner.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Residual Palladium Catalyst - Pass the crude product through a plug of silica gel or a dedicated palladium scavenger resin. - Perform an aqueous workup with a solution of sodium sulfide to precipitate palladium sulfide.
Co-elution of Starting Material or Byproducts - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.
Product Instability - If the product is suspected to be unstable on silica gel, consider using a different stationary phase (e.g., alumina) or minimizing the time the product is on the column.

Alternative Solvents

SolventClassBoiling Point (°C)Common Applications & Notes
1,4-Dioxane Ether101A very common solvent for Suzuki-Miyaura and other cross-coupling reactions, often used in a mixture with water.
Toluene Aromatic Hydrocarbon111Another widely used solvent for palladium-catalyzed reactions, particularly when anhydrous conditions are required.
N,N-Dimethylformamide (DMF) Polar Aprotic153A good solvent for a wide range of organic and inorganic compounds, but can be difficult to remove and may decompose at high temperatures.
Tetrahydrofuran (THF) Ether66A lower-boiling alternative to 1,4-dioxane, suitable for reactions that do not require high temperatures.
Acetonitrile (MeCN) Polar Aprotic82Can be a suitable solvent, but its coordination to the palladium center can sometimes inhibit catalysis.
2-Propanol (IPA) Alcohol82Often used as a co-solvent, particularly in reactions where the product has limited solubility in less polar solvents.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) - Pd Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Troubleshooting_Logic start Low Reaction Conversion? catalyst Check Catalyst System start->catalyst Yes conditions Review Reaction Conditions start->conditions Yes reagents Verify Reagent Quality start->reagents Yes ligand Use Bulky Ligand (e.g., XPhos) catalyst->ligand loading Increase Catalyst Loading catalyst->loading base Change Base (e.g., K3PO4, Cs2CO3) conditions->base solvent Try Alternative Solvent System conditions->solvent temp Optimize Temperature conditions->temp pure_reagents Use Pure, Anhydrous Reagents & Solvents reagents->pure_reagents

Technical Support Center: Buchwald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Buchwald-Hartwig amination of pyrimidines.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield. What are the primary parameters to investigate?

A1: Low yields in the amination of chloropyrimidines are common due to the lower reactivity of aryl chlorides compared to bromides or iodides. The critical factors to examine are the catalyst system and reaction conditions.[1]

  • Catalyst System:

    • Palladium Precursor: Ensure the use of a high-quality palladium source. Pre-catalysts, such as G3 or G4 palladacycles, are often more reliable than sources like Pd(OAc)₂ as they form the active Pd(0) species more cleanly.[1]

    • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for the activation of C-Cl bonds. Sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos, RuPhos, BrettPhos) are often effective.[1][2]

  • Reaction Conditions:

    • Temperature: Elevated temperatures, typically in the range of 80-120 °C, are often necessary to facilitate the oxidative addition of the chloropyrimidine to the palladium center.[3][4]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. For substrates sensitive to strong bases, weaker bases such as Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or more active catalyst systems.[1][4]

    • Solvent: Anhydrous and deoxygenated solvents are essential, as water and oxygen can deactivate the catalyst. Toluene, 1,4-dioxane, and THF are common choices.[1][4]

Q2: I'm observing a significant amount of hydrodehalogenation as a side product. How can this be minimized?

A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent side reaction.[1] It can be minimized by:

  • Optimizing the Base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[1]

  • Lowering the Reaction Temperature: Higher temperatures can promote side reactions, so running the reaction at the lowest effective temperature is advisable.[1]

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can help identify one that favors the desired amination pathway.[1]

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can be a proton source for hydrodehalogenation.[1]

Q3: How do I choose the appropriate catalyst and ligand for my pyrimidine substrate?

A3: The choice of catalyst and ligand is highly dependent on the specific pyrimidine and amine coupling partners.

  • For electron-deficient pyrimidines, a less electron-rich ligand may be sufficient.

  • For electron-rich or sterically hindered pyrimidines, more electron-rich and bulky ligands like XPhos or tBuXPhos are often necessary to promote efficient coupling.

  • Pre-formed palladium-ligand complexes (pre-catalysts) can provide more consistent results by ensuring the correct ligand-to-metal ratio and facilitating the generation of the active catalytic species.[2]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis can significantly accelerate Buchwald-Hartwig amination reactions, often leading to higher yields and shorter reaction times, providing a high-throughput alternative to conventional heating.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Buchwald-Hartwig amination of pyrimidines.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Use a fresh, high-quality palladium precursor and ligand. - Consider using a pre-catalyst for more reliable activation.[1] - Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen deactivates the Pd(0) catalyst.[1]
Poor substrate reactivity (especially with chlorides)- Increase the reaction temperature in increments.[1] - Increase the catalyst loading (e.g., from 1-2 mol% up to 5 mol%).[1] - Switch to a more active, bulky, and electron-rich ligand.[1]
Insufficiently strong base- If using a weak base (e.g., K₂CO₃), switch to a stronger base like NaOtBu, provided the substrate is stable.[1]
Poor solubility of reagents- Screen alternative anhydrous solvents like 1,4-dioxane or THF if toluene is not effective.[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) Reaction temperature is too high- Lower the reaction temperature.[1]
Inappropriate base- Use a weaker or less sterically hindered base.[1] - Ensure the base is anhydrous and of high purity.[1]
Presence of water- Use scrupulously dried reagents and solvents.[1]
Poor Regioselectivity with Dihalopyrimidines Similar reactivity of halogen positions- The 2-position of a pyrimidine is generally more electron-deficient and reactive than the 4- or 6-positions. Exploit this inherent reactivity by carefully controlling the reaction conditions (e.g., lower temperature, shorter reaction time).
Steric hindrance- Consider the steric bulk of both the incoming amine and the ligand. A bulkier amine may favor reaction at a less hindered position.

Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination of Pyrimidines

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of various pyrimidine substrates.

Pyrimidine SubstrateAminePd Source / LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Chloropyrimidine derivativeSubstituted aminePalladium precatalyst / Phosphine ligandNaOtBuToluene80-120VariesModerate to High
4,6-Dichloro-2-aminopyrimidineSubstituted amine-TriethylamineNeat80-90VariesModerate
Aryl Bromide4-(Pyridin-3-yl)pyrimidin-2-aminePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneRefluxVaries27-82[6]
1-Bromo-2,4-dimethylbenzene4-(Pyridin-3-yl)pyrimidin-2-aminePdCl₂(PPh₃)₂ / XantphosNaOtBuTolueneRefluxVaries35[6]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Chloropyrimidines [3]

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyrimidine derivative (1.0 mmol), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Add the base (e.g., NaOtBu, 1.4-2.0 mmol) to the tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination [3][5]

  • In a microwave vial, combine the 2-chloropyrimidine derivative (1.0 mmol), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.2-6 mol%), and the base (e.g., NaOtBu, 1.4-2.0 mmol).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, 3-5 mL) and the amine (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction as described in Protocol 1.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Pyrimidine Halide, Pd Catalyst, Ligand, & Base inert Establish Inert Atmosphere reagents->inert solvent_amine Add Anhydrous Solvent & Amine inert->solvent_amine heat Heat to 80-120 °C solvent_amine->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify

Caption: General workflow for the Buchwald-Hartwig amination of pyrimidines.

Troubleshooting_Logic start Low Yield or No Reaction catalyst_check Is the Catalyst System Active? start->catalyst_check temp_check Is the Temperature Sufficient? catalyst_check->temp_check Yes solution_catalyst Use Pre-catalyst or Fresh Reagents catalyst_check->solution_catalyst No base_check Is the Base Strong Enough? temp_check->base_check Yes solution_temp Increase Temperature temp_check->solution_temp No solution_base Use Stronger Base (e.g., NaOtBu) base_check->solution_base No side_reaction Significant Side Reactions? base_check->side_reaction Yes solution_side_reaction Optimize Base, Temperature, or Screen Ligands side_reaction->solution_side_reaction Yes

Caption: Troubleshooting decision tree for low-yielding Buchwald-Hartwig aminations.

References

Technical Support Center: Purification of Pyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for removing residual palladium catalysts from pyrimidine-based reaction products.

Frequently Asked Questions (FAQs)

Q1: My initial workup isn't removing all the palladium from my pyrimidine product. What are the common reasons for this?

A: Standard aqueous washes and extractions can be inefficient at removing palladium, which can exist in various forms (e.g., colloidal, complexed with ligands or your product). The nature of your pyrimidine product, with its potential coordinating nitrogen atoms, can also lead to strong complexation with palladium, making it difficult to remove. Traditional methods like simple filtration, recrystallization, or basic extraction often lead to poor selectivity and can result in significant loss of your valuable product.[1][2]

Q2: What are the main strategies for removing palladium catalysts?

A: The most common and effective strategies fall into four main categories:

  • Filtration through Adsorbents: Simple filtration through a pad of material like Celite® can remove larger palladium particles that have agglomerated.[3]

  • Scavenging: This is the most widely used industrial method. It involves adding a solid-supported or soluble agent (a "scavenger") that selectively binds to the palladium, which is then removed by filtration.[1][4][5][6]

  • Extraction: Liquid-liquid extraction can be enhanced by adding chelating agents to the aqueous phase to draw the palladium out of the organic layer.

  • Chromatography: Standard column chromatography can separate the palladium catalyst from the product, though it may not always be sufficient to reach very low ppm levels on its own.[6][7]

Q3: What are palladium scavengers and how do I choose the right one?

A: Palladium scavengers are materials designed to selectively bind to and remove palladium residues. They are often functionalized silica gels, polymers, or activated carbons.[1][4] The choice of scavenger depends on several factors including the nature of your product, the solvent system, the form of the palladium, and the desired final palladium concentration.

  • Thiol-based Scavengers (e.g., Si-Thiol): Effective for a range of metals including Pd, Pt, Cu, and Ag.[1]

  • Trimercaptotriazine (TMT)-based Scavengers (e.g., Si-TMT, MP-TMT): Highly efficient for palladium removal and available on both silica and polymer supports.[1]

  • Activated and Synthetic Carbons (e.g., Carboxen®): A good alternative to functionalized silicas, particularly when aiming to maximize product yield.[4]

  • Amine-based Scavengers: Useful in certain contexts, as secondary amines can be strong donors for Pd(II) systems.[8][9][10]

A screening of different scavengers is often the best approach to find the most effective one for your specific reaction.

Q4: I'm working in pharmaceutical development. What are the regulatory limits for palladium?

A: Regulatory bodies like the FDA and EMA follow the ICH Q3D guidelines for elemental impurities. Palladium is a Class 2B element, and for oral medications, the permitted daily exposure (PDE) is typically 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10g.[3][4] It is crucial to reduce palladium levels to meet these stringent requirements for active pharmaceutical ingredients (APIs).[1]

Troubleshooting Guides & Experimental Protocols

Issue 1: High Palladium Levels After Initial Filtration

Troubleshooting: If simple filtration through Celite® is insufficient, it's likely that the palladium is finely dispersed, colloidal, or soluble.[7] You will need to employ a more active removal method like scavenging.

Solution: Scavenger Screening Protocol

This protocol allows you to test the efficacy of different scavengers in parallel.

Experimental Protocol:

  • Preparation: In separate vials, place a sample of your crude pyrimidine product solution.

  • Scavenger Addition: To each vial, add a different palladium scavenger (e.g., Si-Thiol, MP-TMT, Activated Carbon) at a loading of approximately 5-10 wt% relative to your product.

  • Agitation: Stir the mixtures at room temperature or slightly elevated temperature (e.g., 40°C) for a set period, typically 4-24 hours.[4]

  • Filtration: Filter each mixture to remove the scavenger.

  • Analysis: Analyze the palladium content in each filtrate using ICP-MS or a similar sensitive technique to determine the most effective scavenger.[5]

Issue 2: Product Loss During Purification

Troubleshooting: Significant product loss can occur if the chosen purification method is not selective. For example, activated carbon can sometimes adsorb the API, and chromatography can lead to losses on the column.[4][11]

Solution: Optimizing Scavenger Loading and Contact Time

Once you have identified an effective scavenger, you can optimize the conditions to maximize palladium removal while minimizing product loss.

Experimental Protocol:

  • Setup: Use the most effective scavenger identified in your screening. Set up a series of experiments with varying scavenger loadings (e.g., 2, 5, 10 wt%) and contact times (e.g., 2, 8, 16 hours).

  • Execution: Run the scavenging procedure as described above for each condition.

  • Analysis: For each experiment, analyze both the residual palladium concentration and the yield of your pyrimidine product.

  • Optimization: Choose the conditions that provide the required palladium removal with the highest product yield.

Data Presentation

Table 1: Comparison of Palladium Scavenger Performance

Scavenger TypeSupportInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Carboxen® 564 Synthetic Carbon12501299.0%[4]
Silica-Thiol Silica1250>12 (less effective than Carboxen® 564 in the study)<99.0%[4]
MP-TMT Polystyrene852<10 (approx.)>98.8%[1]
Activated Carbon Carbon800 (in API analogue)~10088%[11]
Biotage® Si-Thiol Silica800 (in API analogue)<14.4>98.2%[11]

Note: Efficiency can vary significantly based on the specific reaction, solvent, and form of palladium.

Visualized Workflows

Here are some diagrams to illustrate the decision-making and experimental processes for palladium removal.

Palladium_Removal_Workflow start Crude Pyrimidine Product (High Pd Content) filtration Filtration through Celite® Pad start->filtration analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 scavenger_screen Perform Scavenger Screening (Si-Thiol, MP-TMT, Carbon, etc.) analysis1->scavenger_screen Pd > 10 ppm final_product Final Purified Product (Pd < 10 ppm) analysis1->final_product  Pd ≤ 10 ppm analysis2 Identify Best Scavenger scavenger_screen->analysis2 optimization Optimize Scavenger Loading and Contact Time analysis2->optimization optimization->final_product end Proceed to Next Step final_product->end

Caption: Decision workflow for palladium removal from pyrimidine products.

Scavenger_Screening_Process cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis crude_solution Crude Product Solution vial1 Vial 1 crude_solution->vial1 vial2 Vial 2 crude_solution->vial2 vial3 Vial 3 crude_solution->vial3 add_scav1 Add Scavenger A (e.g., Si-Thiol) vial1->add_scav1 add_scav2 Add Scavenger B (e.g., MP-TMT) vial2->add_scav2 add_scav3 Add Scavenger C (e.g., Carbon) vial3->add_scav3 stir Stir (4-24h) add_scav1->stir add_scav2->stir add_scav3->stir filter_scav Filter to Remove Scavenger stir->filter_scav analyze_pd Analyze Filtrate for Pd (ICP-MS) filter_scav->analyze_pd compare Compare Results analyze_pd->compare

Caption: Experimental workflow for screening different palladium scavengers.

References

Technical Support Center: Scalable Synthesis of 5-Bromo-2-(2-methoxyethylamino)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 5-Bromo-2-(2-methoxyethylamino)pyrimidine derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of this compound?

A1: The most common challenges include incomplete reaction during the amination step, formation of byproducts, and difficulties in purification. Low yields can often be attributed to suboptimal reaction conditions or impure starting materials.[1]

Q2: How can I minimize the formation of impurities?

A2: To minimize impurities, ensure that the starting material, 5-bromo-2-chloropyrimidine, is of high purity.[2] Additionally, maintaining an inert atmosphere (e.g., using argon or nitrogen) during the reaction can prevent side reactions.[3] Careful control of the reaction temperature is also crucial, as higher temperatures can sometimes lead to the formation of undesired byproducts.

Q3: What is the best method for purifying the final product?

A3: The final product is typically purified by column chromatography on silica gel.[4] Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/heptane, can also be an effective method for obtaining a high-purity product.[2]

Q4: Can the bromine at the C5 position react during the amination step at the C2 position?

A4: The chloro group at the C2 position of the pyrimidine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromo group at the C5 position.[4] This allows for selective amination at the C2 position. However, under harsh reaction conditions or with certain catalysts, competitive reactions at the C5 position could potentially occur. It is important to monitor the reaction closely by TLC or LC-MS.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Impure Starting Materials Ensure the purity of 5-bromo-2-chloropyrimidine and 2-methoxyethylamine. Consider purifying the starting materials if necessary.
Suboptimal Reaction Temperature Optimize the reaction temperature. A temperature that is too low may result in a slow or incomplete reaction, while a temperature that is too high could lead to degradation of the product or starting materials.
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. The reaction time can vary depending on the scale and specific conditions.
Inefficient Base The choice and amount of base are critical. A weak base may not be sufficient to neutralize the HCl generated during the reaction. Consider using a stronger, non-nucleophilic base like triethylamine or DIPEA.
Moisture in the Reaction Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions, as water can react with the starting material.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Side Reactions Overheating the reaction can lead to the formation of byproducts. Maintain a consistent and optimized temperature throughout the reaction.
Dialkylation Although less common, it is possible for the amine to react with two molecules of the pyrimidine. Using a slight excess of the pyrimidine starting material can help to minimize this.
Reaction with Solvent If using a protic solvent, it may compete with the amine as a nucleophile.[5] Consider using an aprotic solvent like DMF, THF, or 1,4-dioxane.[3]

Experimental Protocols

Protocol 1: Scalable Synthesis of 5-Bromo-2-chloropyrimidine

This two-step protocol describes the synthesis of the key intermediate, 5-bromo-2-chloropyrimidine, from 2-hydroxypyrimidine.

Step 1: Synthesis of 5-bromo-2-hydroxypyrimidine

  • In a suitable reaction vessel, combine 2-hydroxypyrimidine (1.0 mol, 112.1 g) with 35 wt% hydrobromic acid (462.3 g).[6]

  • Slowly add 30 wt% hydrogen peroxide (226.7 g) to the mixture while maintaining the temperature.[6]

  • Heat the reaction mixture to 40°C and maintain for 12 hours.[6]

  • Upon completion, cool the reaction mixture and isolate the 5-bromo-2-hydroxypyrimidine product.

Step 2: Chlorination of 5-bromo-2-hydroxypyrimidine

  • In a dry 500 mL three-necked flask under an inert atmosphere, add 5-bromo-2-hydroxypyrimidine (14 g, 0.08 mol) and 280 mL of DMF.[2][7]

  • Add cetyltrimethylammonium chloride (5.12 g) and 20 mL of 6 M hydrochloric acid.[2][7]

  • Heat the mixture in an oil bath at 40°C and stir for 12 hours.[7]

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to 0°C.

  • Adjust the pH to 6 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyrimidine.[7]

Protocol 2: Scalable Synthesis of this compound
  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., THF or 1,4-dioxane), add 2-methoxyethylamine (1.2 eq).

  • Add a non-nucleophilic base such as triethylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 5-Bromo-2-chloropyrimidine
ParameterStep 1: BrominationStep 2: ChlorinationReference
Starting Material 2-Hydroxypyrimidine5-Bromo-2-hydroxypyrimidine[6][7]
Reagents 35% HBr, 30% H₂O₂DMF, 6M HCl, Cetyltrimethylammonium chloride[6][7]
Temperature 40°C40°C[6][7]
Reaction Time 12 hours12 hours[6][7]
Yield High91%[7]
Purity -99.76%[7]
Table 2: Representative Reaction Conditions for Nucleophilic Aromatic Substitution on 2-Chloropyrimidines
AmineBaseSolventTemperature (°C)TimeYield (%)
Substituted AmineTriethylamineSolvent-free80–90Monitored by TLCGood to Excellent
Primary/Secondary AminesK₂CO₃DMF10012 hVariable
Various AminesKFWater10017 h52-93

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 5-Bromo-2-chloropyrimidine cluster_1 Synthesis of Final Product cluster_2 Purification 2-Hydroxypyrimidine 2-Hydroxypyrimidine Bromination Bromination 2-Hydroxypyrimidine->Bromination HBr, H₂O₂ 5-Bromo-2-hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine Bromination->5-Bromo-2-hydroxypyrimidine Chlorination Chlorination 5-Bromo-2-hydroxypyrimidine->Chlorination HCl, DMF 5-Bromo-2-chloropyrimidine 5-Bromo-2-chloropyrimidine Chlorination->5-Bromo-2-chloropyrimidine Amination Amination 5-Bromo-2-chloropyrimidine->Amination 2-Methoxyethylamine, Base Crude Product Crude Product Amination->Crude Product Purification Purification Crude Product->Purification Column Chromatography Final Product Final Product Purification->Final Product This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low or No Yield purity Check Starting Material Purity start->purity temp Optimize Reaction Temperature start->temp time Increase Reaction Time start->time base Verify Base Strength/Amount start->base conditions Ensure Anhydrous Conditions start->conditions outcome Improved Yield purity->outcome temp->outcome time->outcome base->outcome conditions->outcome

Caption: Troubleshooting decision tree for low reaction yield.

CDK7 Signaling Pathway

Derivatives of 5-bromopyrimidine are known to act as inhibitors of various key enzymes, including protein kinases.[8] Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of cellular processes, and its dysregulation is a hallmark of cancer.[8][9]

G cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control CDK7 CDK7 CAK_Complex CDK-Activating Kinase (CAK) Complex CDK7->CAK_Complex CyclinH Cyclin H CyclinH->CAK_Complex MAT1 MAT1 MAT1->CAK_Complex TFIIH TFIIH CAK_Complex->TFIIH associates CDK1 CDK1 CAK_Complex->CDK1 phosphorylates T-loop CDK2 CDK2 CAK_Complex->CDK2 phosphorylates T-loop CDK4_6 CDK4/6 CAK_Complex->CDK4_6 phosphorylates T-loop RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates CTD Transcription Transcription Initiation RNAPII->Transcription CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK4_6->CellCycle Inhibitor 5-Bromopyrimidine Derivative (Inhibitor) Inhibitor->CDK7

Caption: Simplified CDK7 signaling pathway and point of inhibition.

References

Preventing debromination in reactions with 5-bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromopyrimidines. The focus is on preventing the common side reaction of debromination in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of 5-bromopyrimidine reactions?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of pyrimidine as a byproduct, reducing the yield of the desired product and complicating purification.[1][2]

Q2: What are the primary causes of debromination?

A2: The main causes of debromination include:

  • Presence of hydride sources: Impurities like water or alcohols, or certain reagents and solvents (e.g., DMF, trialkylamines) can act as hydride donors.[3][4]

  • High reaction temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.[3][5]

  • Inappropriate choice of base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote hydrodehalogenation.[5][6]

  • Catalyst and ligand effects: In palladium-catalyzed reactions, the choice of catalyst and ligand can influence the relative rates of the desired coupling and the undesired debromination.[2][5]

  • Instability of organometallic intermediates: In reactions like lithiation, the resulting 5-pyrimidyl-lithium species can be unstable and get quenched by proton sources if not trapped quickly by an electrophile.

Q3: In which common reactions is debromination of 5-bromopyrimidine a significant issue?

A3: Debromination is a common challenge in several key reactions, including:

  • Palladium-catalyzed cross-coupling reactions: This is particularly prevalent in Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1]

  • Lithiation and subsequent electrophilic quench: The formation of the organolithium intermediate is sensitive to proton sources, which can lead to the debrominated product.

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Low yield of the desired 5-substituted pyrimidine.

  • Presence of a significant amount of pyrimidine byproduct detected by GC-MS or LC-MS.

  • Difficulty in purifying the desired product from the debrominated side product.

Troubleshooting Workflow:

G start High Debromination in Suzuki Coupling base Optimize Base: Switch to milder inorganic bases (e.g., K3PO4, Cs2CO3, K2CO3) start->base temp Lower Reaction Temperature: Attempt reaction at a lower temp (e.g., 60-80 °C) for a longer duration base->temp catalyst Screen Catalyst/Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) temp->catalyst solvent Ensure Anhydrous & Degassed Conditions: Use dry, degassed aprotic solvents (e.g., dioxane, THF, toluene) catalyst->solvent end Minimized Debromination solvent->end

Caption: A step-by-step workflow for troubleshooting debromination in Suzuki-Miyaura coupling.

Issue 2: Debromination during Buchwald-Hartwig Amination

Symptoms:

  • Formation of pyrimidine alongside the desired N-substituted 5-aminopyrimidine.

  • Reduced yield of the aminated product.

Troubleshooting Steps:

  • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes be the source of the problem. Consider switching to other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs2CO3). However, be aware that Cs2CO3 can also sometimes lead to dehalogenation, so careful screening is necessary.[1]

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. Bulky, electron-rich ligands can accelerate the desired C-N bond formation, outcompeting the debromination pathway.

  • Temperature Control: As with Suzuki coupling, lowering the reaction temperature can often reduce the rate of the debromination side reaction more significantly than the desired amination.[5]

Issue 3: Debromination in Lithiation-Substitution Reactions

Symptoms:

  • Complete or partial consumption of 5-bromopyrimidine with the formation of pyrimidine upon quenching.

  • Low yield of the desired product after adding the electrophile.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: The organolithium intermediate is highly sensitive to protic sources. Ensure all glassware is oven-dried, and solvents are rigorously dried and degassed.

  • Low Temperature: Perform the lithium-halogen exchange at a very low temperature, typically -78 °C, to maintain the stability of the 5-pyrimidyl-lithium species.

  • Organolithium Reagent: The choice of organolithium reagent can be critical. While n-butyllithium is common, other reagents like sec-butyllithium or tert-butyllithium might offer different selectivity.

  • Rapid Quenching: Add the electrophile to the reaction mixture as soon as the lithiation is complete to trap the organolithium intermediate before it can be quenched by other proton sources.

Data Presentation

Table 1: Representative Effect of Base and Ligand on Debromination in Buchwald-Hartwig Amination of a Bromo-heterocycle *

EntryBaseLigandYield of Aminated Product (%)Yield of Debrominated Product (%)
1NaOtBuP(t-Bu)37520
2Cs2CO3P(t-Bu)38510
3K3PO4P(t-Bu)38212
4NaOtBuXPhos925
5Cs2CO3XPhos95<2

*Data is illustrative and based on general trends observed for bromo-heterocycles.[1][5] Actual results with 5-bromopyrimidine may vary and require optimization.

Table 2: Influence of Reaction Conditions on Lithiation and Debromination of a Brominated Aromatic *

EntryOrganolithium ReagentTemperature (°C)Quenching Time (min)Yield of Substituted Product (%)Yield of Debrominated Product (%)
1n-BuLi-7858510
2n-BuLi-4056035
3sec-BuLi-785888
4n-BuLi-78607025

*Representative data based on general principles of organolithium chemistry. Optimization for 5-bromopyrimidine is recommended.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
  • Glassware Preparation: Oven-dry all glassware (e.g., a Schlenk flask) and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[1]

Protocol 2: Buchwald-Hartwig Amination with Reduced Debromination
  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried Schlenk flask.

  • Reagent Addition: Add 5-bromopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[5]

Protocol 3: Lithiation and Electrophilic Quench
  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Starting Material: Add 5-bromopyrimidine (1.0 equiv.) to the flask.

  • Solvent: Add anhydrous THF via syringe.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the electrophile (1.2 equiv.) dropwise at -78 °C.

  • Warming: Allow the reaction to slowly warm to room temperature.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Debromination cluster_desired Desired Suzuki Coupling Pathway cluster_side Competing Debromination Pathway Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-Br Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-B(OR)2 Reductive\nElimination->Pd(0) Desired\nProduct Desired Product Reductive\nElimination->Desired\nProduct Ar-Ar' Ar-Pd(II)-Br Ar-Pd(II)-Br Hydride\nSource Hydride Source Ar-Pd(II)-Br->Hydride\nSource [H]- Reductive\nElimination (H) Reductive Elimination (H) Hydride\nSource->Reductive\nElimination (H) Ar-Pd(II)-H Reductive\nElimination (H)->Pd(0) Debrominated\nByproduct Debrominated Byproduct Reductive\nElimination (H)->Debrominated\nByproduct Ar-H

Caption: Competing pathways in Suzuki-Miyaura coupling leading to the desired product or debromination.

Buchwald_Debromination cluster_main Desired Amination cluster_side Debromination Side Reaction Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition (5-Bromopyrimidine) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br->Amine\nCoordination R2NH Hydride\nTransfer Hydride Transfer Ar-Pd(II)-Br->Hydride\nTransfer [H]- Source (e.g., base, solvent) Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination (C-N) Reductive Elimination (C-N) Deprotonation->Reductive\nElimination (C-N) L-Pd(II)-Ar(NR2) Desired Product\n(Ar-NR2) Desired Product (Ar-NR2) Reductive\nElimination (C-N)->Desired Product\n(Ar-NR2) Reductive\nElimination (C-H) Reductive Elimination (C-H) Hydride\nTransfer->Reductive\nElimination (C-H) Byproduct\n(Ar-H) Byproduct (Ar-H) Reductive\nElimination (C-H)->Byproduct\n(Ar-H)

Caption: Buchwald-Hartwig amination pathway and the competing hydrodehalogenation side reaction.

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-2-(2-methoxyethylamino)pyrimidine and Other Brominated Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for the development of novel therapeutics. Among the various substituted pyrimidines, brominated derivatives have garnered significant attention due to their prevalence in biologically active compounds, including anticancer and antiviral agents. This guide provides a comprehensive comparison of 5-Bromo-2-(2-methoxyethylamino)pyrimidine with other key brominated pyrimidines, supported by available experimental data and detailed methodologies.

This report will delve into the synthesis, biological activities, and potential applications of this compound in comparison to other relevant brominated pyrimidines such as 5-bromo-2-chloropyrimidine, 5-bromo-2-methylpyrimidine, and 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Physicochemical Properties

A fundamental aspect of drug design is the understanding of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of the key properties of the title compound and its analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₁₀BrN₃O232.08886365-79-3[1]
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.4332779-36-5
5-Bromo-2-methylpyrimidineC₅H₅BrN₂173.017752-78-5
5-Bromo-2-(methylthio)pyrimidineC₅H₅BrN₂S205.0814001-67-3[2]

Synthesis and Chemical Reactivity

The synthesis of brominated pyrimidines is a critical aspect of their utility as building blocks in drug discovery. The reactivity of the substituents on the pyrimidine ring dictates the synthetic strategies for creating diverse chemical libraries.

Synthesis of this compound

A plausible synthetic route would involve the reaction of 5-bromo-2-chloropyrimidine with 2-methoxyethylamine in the presence of a base.

General Experimental Protocol: Nucleophilic Aromatic Substitution

  • To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF), add the desired amine, in this case, 2-methoxyethylamine (1.1 eq).

  • Add a base, such as diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TTC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography to afford the desired this compound.

Synthesis of Other Brominated Pyrimidines
  • 5-Bromo-2-chloropyrimidine: This versatile intermediate can be prepared from 5-bromo-2-hydroxypyrimidine via chlorination using reagents like phosphorus oxychloride or by using hydrochloric acid with a catalyst.[4]

  • 5-Bromo-2-methylpyrimidine: A one-step synthesis involves the reaction of 2-bromomalonaldehyde with acetamidine hydrochloride in glacial acetic acid.[5]

  • 5-Bromo-2-(methylthio)pyrimidine: This compound can be synthesized by the reaction of 5-bromo-2-chloropyrimidine with methyl mercaptan in DMF.[2]

The differential reactivity of the halogens in di-substituted bromopyrimidines, such as 5-bromo-2-chloropyrimidine, allows for sequential and regioselective functionalization, making them invaluable in combinatorial chemistry.[6]

Comparative Biological Activity

Brominated pyrimidines are integral to a wide range of biologically active molecules, demonstrating anticancer, antiviral, and antimicrobial properties.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

While specific biological activity data for this compound is not publicly available, the 2-aminopyrimidine scaffold is a known hinge-binding motif for many kinases.[7] The nature of the substituent at the 2-position significantly influences the binding affinity and selectivity.

Derivatives of 5-bromo-2-chloropyrimidine have been explored for their potential as anticancer agents, serving as precursors for 2,5-disubstituted pyrimidines with cytotoxic effects.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce cell viability by 50%, can then be calculated.[9]

Antimicrobial Activity

Brominated pyrimidines have also shown promise as antimicrobial agents. The evaluation of their efficacy is typically performed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for Antibacterial Activity

  • Preparation of Bacterial Inoculum: Culture bacterial strains overnight and then dilute to a standardized concentration (e.g., 0.5 McFarland standard).[10]

  • Preparation of Microtiter Plates: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using a suitable broth medium.[10]

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 35-37°C for 16-20 hours.[10]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Signaling Pathways and Molecular Interactions

The biological effects of many pyrimidine-based inhibitors are mediated through their interaction with specific signaling pathways. For instance, in cancer, pyrimidine derivatives often target the ATP-binding site of kinases in crucial pathways like the EGFR and Bcr-Abl signaling cascades.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Experimental_Workflow Start Start with 5-Bromo-2-chloropyrimidine Synthesis Synthesize Derivatives (e.g., this compound) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50/MIC determination) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies

Caption: General workflow for the synthesis and evaluation of brominated pyrimidine derivatives.

Conclusion

This compound, as a member of the 2-aminopyrimidine family, holds potential as a valuable building block in drug discovery, particularly in the development of kinase inhibitors. While direct biological data for this specific compound is currently limited, the well-established importance of the 2-aminopyrimidine scaffold and the versatility of the 5-bromo substitution provide a strong rationale for its further investigation.

In comparison to other brominated pyrimidines like 5-bromo-2-chloropyrimidine, which serves as a versatile precursor for a wide array of derivatives, and compounds like 5-bromo-2-methylpyrimidine and 5-bromo-2-(methylthio)pyrimidine which have shown specific biological activities, this compound offers a unique combination of a potential kinase-binding element and a flexible, polar side chain. The methoxyethyl group may influence solubility and interactions within the ATP-binding pocket of target kinases.

Future research should focus on the detailed synthesis and comprehensive biological evaluation of this compound to elucidate its specific activities and compare its performance directly with other brominated pyrimidines. The experimental protocols provided in this guide offer a robust framework for such investigations, which will be crucial in unlocking the full therapeutic potential of this and related compounds.

References

A Comparative Guide to the Reactivity of 2-Amino-5-bromopyrimidine and 2-Chloro-5-bromopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-amino-5-bromopyrimidine and 2-chloro-5-bromopyrimidine, two critical building blocks in medicinal chemistry and organic synthesis. Understanding the distinct reactivity profiles of these compounds is essential for the strategic design of synthetic routes toward complex molecular targets. This document summarizes their performance in key chemical transformations, supported by experimental data and detailed protocols.

Overview of Reactivity

The reactivity of 2-amino-5-bromopyrimidine and 2-chloro-5-bromopyrimidine is primarily governed by the electronic nature of the substituent at the 2-position of the pyrimidine ring. The amino group (-NH₂) in 2-amino-5-bromopyrimidine is a strong electron-donating group, which increases the electron density of the pyrimidine ring. Conversely, the chloro group (-Cl) in 2-chloro-5-bromopyrimidine is an electron-withdrawing group, which decreases the ring's electron density. These fundamental electronic differences dictate their behavior in common synthetic reactions.

  • 2-Chloro-5-bromopyrimidine : The presence of the electron-withdrawing chloro group and the inherent electron-deficient nature of the pyrimidine ring make this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr) at the C2-position.[1] The C5-bromo position is the preferred site for palladium-catalyzed cross-coupling reactions due to the greater reactivity of the C-Br bond compared to the C-Cl bond.[1][2] This differential reactivity allows for selective, sequential functionalization.[1]

  • 2-Amino-5-bromopyrimidine : The electron-donating amino group deactivates the pyrimidine ring towards SNAr. Therefore, its primary utility lies in transformations involving the C5-bromo position via palladium-catalyzed cross-coupling reactions or reactions involving the amino group itself.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for C-C and C-N bond formation. The general order of halide reactivity in palladium-catalyzed couplings is I > Br > Cl.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. For both 2-amino- and 2-chloro-5-bromopyrimidine, this reaction selectively occurs at the more reactive C5-bromo position.

Suzuki_Miyaura_Catalytic_Cycle Reactants R-X + R'-B(OR)2 Product Product

Comparative Data for Suzuki-Miyaura Coupling

Parameter2-Chloro-5-bromopyrimidine2-Amino-5-bromopyrimidineCitation
Reactive Site C5-BromoC5-Bromo[2][6]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄[4][6][7]
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄[4][6][7]
Typical Solvent 1,4-Dioxane/H₂O, Toluene, DMF1,4-Dioxane/H₂O[4][6][7]
Typical Temp. 80-110 °C85-95 °C[2][6]
Selectivity High for C5-Br over C2-ClHigh for C5-Br[2]

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation : In a flame-dried Schlenk flask, combine the 5-bromopyrimidine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[2]

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[2]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4][8]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[2]

  • Reaction : Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[2]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][4]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[9] For 2-chloro-5-bromopyrimidine, amination can be directed to either the C2 or C5 position depending on the conditions, enabling the synthesis of various amino-pyrimidines.[2]

Comparative Data for Buchwald-Hartwig Amination

Parameter2-Chloro-5-bromopyrimidine2-Amino-5-bromopyrimidineCitation
Reactive Site(s) C2-Chloro or C5-BromoC5-Bromo[2]
Typical Catalyst Palladium precatalyst (e.g., Pd₂(dba)₃)Palladium precatalyst[10]
Typical Ligand Electron-rich phosphine (e.g., XPhos, BINAP)Electron-rich phosphine[9][10]
Typical Base Strong, non-nucleophilic base (e.g., NaOtBu)Strong, non-nucleophilic base[10]
Typical Solvent Anhydrous Toluene, DioxaneAnhydrous Toluene, Dioxane[11]
Outcome Selective formation of 2-amino-5-bromo- or 5-amino-2-chloropyrimidines is possible.Forms 2,5-diaminopyrimidine derivatives.[2]

General Experimental Protocol: Buchwald-Hartwig Amination

  • Preparation : To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).

  • Inert Atmosphere : Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon) three times.

  • Reagent Addition : Add the amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), and anhydrous solvent (e.g., toluene).

  • Reaction : Heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are characteristic of electron-deficient aromatic rings. The reactivity of the two pyrimidine derivatives in SNAr is dramatically different.

Reactivity_Comparison cluster_chloro 2-Chloro-5-bromopyrimidine cluster_amino 2-Amino-5-bromopyrimidine Chloro 2-Chloro-5-bromopyrimidine SNAr_Product 2-Nu-5-bromopyrimidine Chloro->SNAr_Product SNAr at C2 (Primary Pathway) XCoupling_Product 2-Chloro-5-Arylpyrimidine Chloro->XCoupling_Product Cross-Coupling at C5 Amino 2-Amino-5-bromopyrimidine No_SNAr SNAr Deactivated Amino->No_SNAr SNAr at C2 XCoupling_Product_Am 2-Amino-5-Arylpyrimidine Amino->XCoupling_Product_Am Cross-Coupling at C5 (Primary Pathway)

Comparative Data for Nucleophilic Aromatic Substitution (SNAr)

Parameter2-Chloro-5-bromopyrimidine2-Amino-5-bromopyrimidineCitation
Reactivity at C2 Highly Reactive . The C2-chloro is an excellent leaving group, activated by the ring nitrogens.Unreactive . The electron-donating amino group deactivates the ring for SNAr.[1]
Typical Nucleophiles Amines, Alcohols/Alkoxides, ThiolsN/A[1][12]
Typical Conditions Base (e.g., TEA, DIPEA) in polar aprotic solvent (e.g., DMF, DMSO) at RT to 120 °C.N/A[12]
Outcome Facile displacement of the C2-chloro group.No reaction at the C2 position.[1]

General Experimental Protocol: SNAr with an Amine Nucleophile

  • Preparation : To a dry round-bottom flask under an inert atmosphere, add 2-chloro-5-bromopyrimidine (1.0 equiv.), the amine nucleophile (1.0-1.2 equiv.), and a suitable anhydrous solvent (e.g., DMF).[12]

  • Base Addition : Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 equiv.).[12]

  • Reaction : Stir the mixture at the appropriate temperature (ranging from room temperature to 100 °C). Monitor the reaction progress by TLC or LC-MS.[12]

  • Workup : Once complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the base and solvent.[12]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.[12]

Synthetic Strategy and Workflow

The distinct reactivity of 2-chloro-5-bromopyrimidine allows for a logical and efficient workflow for creating diverse 2,5-disubstituted pyrimidines, which are common scaffolds in kinase inhibitors and other therapeutic agents.[1] A typical strategy involves an initial SNAr reaction at the C2 position, followed by a cross-coupling reaction at the C5 position.

Experimental_Workflow Start 2-Chloro-5-bromopyrimidine Step1 Step 1: SNAr at C2 (e.g., Amine, RT-80°C) Start->Step1 Intermediate 2-Amino-5-bromopyrimidine Derivative Step1->Intermediate Step2 Step 2: Suzuki Coupling at C5 (Pd(PPh3)4, Base, 90°C) Intermediate->Step2 FinalProduct 2,5-Disubstituted Pyrimidine Step2->FinalProduct

Conclusion

2-Amino-5-bromopyrimidine and 2-chloro-5-bromopyrimidine exhibit highly complementary reactivity profiles, making them valuable but distinct tools for drug discovery and chemical synthesis.

  • 2-Chloro-5-bromopyrimidine is an exceptionally versatile building block. Its C2-chloro and C5-bromo positions can be functionalized sequentially and selectively. The C2 position is primed for nucleophilic aromatic substitution, while the C5 position is ideal for palladium-catalyzed cross-coupling reactions.[1] This predictable regioselectivity allows for the controlled and efficient synthesis of complex, disubstituted pyrimidines.

  • 2-Amino-5-bromopyrimidine , in contrast, is primarily a substrate for functionalization at the C5-bromo position via cross-coupling reactions.[3] The electron-donating amino group deactivates the ring to nucleophilic attack but can be used to modulate the electronic properties of the final molecule or serve as a handle for further synthetic transformations.

The choice between these two reagents depends entirely on the desired synthetic outcome and the strategic approach to constructing the target molecule. A thorough understanding of their electronic properties and reactivity is crucial for any researcher working with pyrimidine-based scaffolds.

References

Structural Elucidation of 5-Bromo-2-(2-methoxyethylamino)pyrimidine Derivatives: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic validation of 5-Bromo-2-(2-methoxyethylamino)pyrimidine, benchmarked against structurally related analogues. This guide provides detailed experimental protocols, comparative spectral data, and a visual workflow for researchers, scientists, and professionals in drug development.

The definitive structural confirmation of novel synthesized compounds is a critical step in chemical and pharmaceutical research. For derivatives of pyrimidine, a core scaffold in many biologically active molecules, unambiguous characterization is essential. This guide focuses on the structural validation of this compound using one-dimensional ¹H and ¹³C NMR spectroscopy. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comparative analysis using predicted NMR data alongside experimental data from structurally similar pyrimidine derivatives. This approach provides a robust framework for spectral interpretation and structural validation.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the target compound (predicted) and two relevant alternatives: 2-Amino-5-bromopyrimidine and 2-(Ethylamino)pyrimidine. The comparison allows for the assignment of key structural features and the understanding of substituent effects on the pyrimidine ring.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Data Comparison

Proton Position This compound (Predicted in CDCl₃) 2-Amino-5-bromopyrimidine (Experimental in DMSO-d₆) 2-(Ethylamino)pyrimidine (Experimental in CDCl₃) [1]
H-4, H-68.25 (s, 2H)8.35 (s, 2H)8.26 (d, 2H)
-NH-5.5 (br s, 1H)6.8 (br s, 2H, -NH₂)5.11 (br s, 1H)
-CH₂-N-3.65 (t, 2H)-3.46 (q, 2H)
-CH₂-O-3.55 (t, 2H)--
-O-CH₃3.35 (s, 3H)--
H-5--6.51 (t, 1H)
-CH₃ (ethyl)--1.24 (t, 3H)

Predicted data was generated using an online NMR prediction tool. Experimental data for alternatives are sourced from peer-reviewed literature and chemical databases.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Data Comparison

Carbon Position This compound (Predicted in CDCl₃) 2-Amino-5-bromopyrimidine (Experimental) 2-(Ethylamino)pyrimidine (Experimental in CDCl₃) [1]
C-2161.5162.8162.29
C-4, C-6158.0159.0158.01
C-5108.0107.5110.37
-CH₂-N-42.0-36.23
-CH₂-O-70.0--
-O-CH₃59.0--
-CH₃ (ethyl)--14.89

Note: Experimental ¹³C NMR data for 2-Amino-5-bromopyrimidine is referenced from publicly available databases.

Experimental Protocols

The structural confirmation of pyrimidine derivatives by NMR spectroscopy follows a standardized procedure to ensure data accuracy and reproducibility.

General Procedure for ¹H and ¹³C NMR Spectroscopy

A sample of the purified pyrimidine derivative (approximately 5-15 mg) is dissolved in a suitable deuterated solvent (0.5-0.7 mL), such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely while not interfering with the signals of interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

The spectra are acquired on a high-field NMR spectrometer, commonly operating at frequencies of 300 MHz, 400 MHz, or higher for protons.[2] For a standard ¹H NMR spectrum, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans are required, and broadband proton decoupling is employed to simplify the spectrum and enhance signal intensity.

Visualization of the Structural Validation Workflow

The following diagram illustrates the logical flow of validating the structure of a substituted pyrimidine using NMR spectroscopy, from sample preparation to final structure confirmation.

NMR_Validation_Workflow start Synthesized Pyrimidine Derivative purification Purification (e.g., Chromatography, Recrystallization) start->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) purification->sample_prep nmr_acq 1D NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq two_d_nmr 2D NMR (COSY, HSQC, HMBC) (Optional for complex structures) nmr_acq->two_d_nmr spectral_proc Spectral Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->spectral_proc two_d_nmr->spectral_proc peak_assign Peak Assignment & Interpretation spectral_proc->peak_assign data_comp Comparison with Predicted Data & Analogs peak_assign->data_comp struct_confirm Structure Confirmation data_comp->struct_confirm

Caption: Workflow for the structural validation of pyrimidine derivatives using NMR spectroscopy.

This guide provides a foundational approach for the structural validation of this compound and its derivatives. By comparing predicted and experimental NMR data of analogous compounds, researchers can confidently assign spectral features and confirm the chemical structure of their target molecules. For more complex structures or to resolve ambiguities, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.

References

A Comparative Guide to the Mass Spectrometry Analysis of 5-Bromo-2-(2-methoxyethylamino)pyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analysis with other analytical techniques for the characterization of reaction products derived from 5-Bromo-2-(2-methoxyethylamino)pyrimidine. The focus is on two prevalent and powerful cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This document outlines detailed experimental protocols, predicted mass spectrometry fragmentation patterns, and a comparative analysis with alternative techniques, supported by experimental data from analogous systems.

Introduction

This compound is a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure features a reactive bromine atom on the pyrimidine ring, which is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The accurate identification and characterization of the resulting products are paramount for ensuring the integrity of subsequent biological assays and meeting regulatory standards. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose due to its high sensitivity and specificity.

This guide will explore the mass spectrometric analysis of the products from two key reactions of this compound:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling with an arylboronic acid to form a C-C bond.

  • Buchwald-Hartwig Amination: The palladium-catalyzed cross-coupling with an amine to form a C-N bond.

We will delve into the expected mass spectra, fragmentation pathways, and provide a comparative overview with alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Predicted Reaction Products

For the purpose of this guide, we will consider the reaction of this compound with phenylboronic acid for the Suzuki-Miyaura coupling and with morpholine for the Buchwald-Hartwig amination.

Reaction 1: Suzuki-Miyaura Coupling

  • Product: 5-Phenyl-2-(2-methoxyethylamino)pyrimidine

  • Molecular Formula: C₁₃H₁₅N₃O

  • Molecular Weight: 229.28 g/mol

Reaction 2: Buchwald-Hartwig Amination

  • Product: 4-(2-((2-methoxyethyl)amino)pyrimidin-5-yl)morpholine

  • Molecular Formula: C₁₁H₁₈N₄O₂

  • Molecular Weight: 238.29 g/mol

Mass Spectrometry Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing the crude reaction mixtures and purified products. Its ability to separate complex mixtures and provide molecular weight information makes it invaluable for confirming the formation of the desired product and identifying potential byproducts.

Predicted Mass Spectra and Fragmentation Patterns

The following tables outline the predicted key ions in the mass spectra of the Suzuki-Miyaura and Buchwald-Hartwig products under electrospray ionization (ESI) conditions.

Table 1: Predicted Mass Spectrometry Data for 5-Phenyl-2-(2-methoxyethylamino)pyrimidine (Suzuki Product)

m/z (Positive Mode)Proposed Fragment IonProposed Neutral Loss
230.1288[M+H]⁺-
172.0818[M+H - C₂H₅O]⁺Methoxyethyl group
157.0713[M+H - C₃H₈NO]⁺Methoxyethylamine
129.0553[C₉H₇N₂]⁺Pyrimidine ring fragment

Table 2: Predicted Mass Spectrometry Data for 4-(2-((2-methoxyethyl)amino)pyrimidin-5-yl)morpholine (Buchwald-Hartwig Product)

m/z (Positive Mode)Proposed Fragment IonProposed Neutral Loss
239.1503[M+H]⁺-
181.1033[M+H - C₂H₅O]⁺Methoxyethyl group
153.0873[M+H - C₄H₈NO]⁺Morpholine
124.0662[C₅H₆N₄]⁺Pyrimidine ring fragment

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized protocols for the synthesis and subsequent LC-MS analysis of the target compounds.

Synthesis Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [1][2]

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture at 85-95 °C and monitor by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine [3]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mass Spectrometry Protocol

LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system (e.g., Shimadzu Nexera X2 UHPLC or equivalent).

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., SCIEX Triple Quad 6500+ or equivalent).

  • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters: Optimized for the specific instrument and analytes.

  • Scan Mode: Full scan for qualitative analysis and product ion scan for fragmentation analysis.

Experimental Workflow and Signaling Pathway Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start This compound reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->reaction workup Work-up & Purification reaction->workup product Purified Product workup->product sample_prep Sample Preparation product->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis (Mass Spectra & Fragmentation) lcms->data_analysis characterization Product Characterization data_analysis->characterization

A generalized experimental workflow for the synthesis and analysis of reaction products.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive analysis often involves orthogonal techniques to provide a complete structural elucidation and purity assessment.

Table 3: Comparison of Analytical Techniques for Reaction Product Analysis

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass-to-charge ratio detection.High sensitivity and selectivity; provides molecular weight and structural information; suitable for complex mixtures.[4]Higher cost; potential for matrix effects affecting quantification.[5]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including connectivity and stereochemistry; non-destructive; quantitative.[6][7]Lower sensitivity compared to MS; requires higher sample concentrations and purity; complex spectra for some molecules.[6][7]
HPLC-UV Separation by liquid chromatography with detection based on UV-Vis absorbance.Robust, reliable, and cost-effective for routine analysis; straightforward operation.[5]Limited selectivity (co-eluting impurities can interfere); less sensitive than MS; provides no structural information beyond a UV chromophore.[5][8]
GC-MS Separation by gas chromatography followed by mass-to-charge ratio detection.Excellent for volatile and thermally stable compounds; provides high-resolution separation.[9]Not suitable for non-volatile or thermally labile compounds without derivatization.

Data Presentation and Interpretation

For a comprehensive analysis, the data from each technique should be integrated. For instance, NMR spectroscopy can confirm the precise structure of the major product identified by LC-MS. HPLC-UV can be used for routine purity checks once the product identity is confirmed.

Quantitative Analysis:

  • LC-MS/MS: Can provide highly accurate quantification using stable isotope-labeled internal standards.

  • NMR: Quantitative NMR (qNMR) can be used for accurate concentration determination without the need for a calibration curve, provided a certified internal standard is used.[6]

  • HPLC-UV: Provides reliable quantification with the use of an external calibration curve, but is more susceptible to interference from impurities.[5]

Conclusion

The mass spectrometry analysis of this compound reaction products, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for product identification and characterization. The predicted fragmentation patterns provide a roadmap for interpreting the mass spectra of Suzuki-Miyaura and Buchwald-Hartwig coupling products. While LC-MS is a powerful primary analytical tool, a multi-technique approach, incorporating NMR spectroscopy and HPLC-UV, is recommended for unambiguous structural elucidation and accurate purity assessment, ensuring the quality and reliability of novel compounds in the drug discovery pipeline.

References

In-vitro biological activity of 5-Bromo-2-(2-methoxyethylamino)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative overview of the in-vitro biological activity of 5-bromopyrimidine derivatives. While the focus is on compounds structurally related to 5-Bromo-2-(2-methoxyethylamino)pyrimidine, a comprehensive search of publicly available scientific literature did not yield specific biological activity data for this exact molecule. The information presented herein is based on the reported activities of analogous 5-bromopyrimidine compounds to provide a representative understanding of this class of molecules.

The pyrimidine scaffold is a foundational element in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The introduction of a bromine atom at the 5-position can enhance the therapeutic potential of these compounds. This guide offers a comparative analysis of the in-vitro performance of various 5-bromopyrimidine derivatives, supported by experimental data from published studies.

Data Presentation: Comparative In-Vitro Activity

The following tables summarize the quantitative in-vitro biological activity data for several 5-bromopyrimidine derivatives and their comparators, focusing on anticancer and enzyme inhibitory activities.

Table 1: In-Vitro Anticancer Activity of 5-Bromopyrimidine Derivatives (Cytotoxicity)
Compound ClassDerivative/CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
5-Bromopyrimidine Novel Derivative 1HCT116 (Colon)MTT1.28 ± 0.11
A549 (Lung)MTT2.45 ± 0.23
K562 (Leukemia)MTT0.89 ± 0.09
U937 (Lymphoma)MTT1.56 ± 0.14
5-Bromopyrimidine Novel Derivative 3HCT116 (Colon)MTT0.95 ± 0.08
A549 (Lung)MTT1.78 ± 0.16
K562 (Leukemia)MTT0.54 ± 0.06
U937 (Lymphoma)MTT1.02 ± 0.11
Thieno[2,3-d]pyrimidine Compound 2MCF-7 (Breast)MTT0.013
Non-Pyrimidine DasatinibK562 (Leukemia)MTT0.35 ± 0.04
Table 2: In-Vitro Enzyme Inhibition by 5-Bromopyrimidine Derivatives
Inhibitor ClassCompoundTarget EnzymeIC50Reference
2,4-Diaminopyrimidine Compound 22CDK77.21 µM[1]
Thieno[2,3-d]pyrimidine Compound 20Human DHFR0.20 µM[1]
Non-Pyrimidine MethotrexateHuman DHFR0.08 µM[1]
Hydroxyamidine EpacadostatHuman IDO1~10-72 nM[1]

Experimental Protocols

Detailed methodologies for key in-vitro assays are provided below. These protocols are generalized from standard procedures reported in the literature for the evaluation of pyrimidine derivatives.[2]

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT116, A549, K562, U937)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from a dose-response curve generated by plotting the percentage of viability against the logarithm of the compound concentration.

In-Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To determine the concentration of a compound required to inhibit 50% of a target enzyme's activity (IC50).

Materials:

  • Purified target enzyme (e.g., CDK7, DHFR)

  • Enzyme-specific substrate

  • Cofactors (e.g., ATP for kinases, NADPH for DHFR)

  • Assay buffer

  • Test compound stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the enzyme, substrate, and any necessary cofactors to their optimal concentrations in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Detection: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific assay (e.g., absorbance, fluorescence, luminescence).

  • IC50 Calculation: Calculate the percentage of enzyme inhibition for each compound concentration relative to the positive control. The IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow General In-Vitro Cytotoxicity Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization read_plate Measure Absorbance (570nm) formazan_solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: A generalized workflow for determining the in-vitro cytotoxicity of a test compound.

signaling_pathway Representative Tyrosine Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates & Activates Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibits (ATP Competition) Ligand Growth Factor Ligand->RTK Binds

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a pyrimidine derivative.

References

IC50 determination for kinase inhibitors derived from 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of kinase inhibitors featuring the 2-aminopyrimidine scaffold, a core structure related to 5-Bromo-2-(2-methoxyethylamino)pyrimidine. The information presented is supported by experimental data from publicly available research to assist in the rational design of novel kinase inhibitors.

The 2-aminopyrimidine moiety is a well-established pharmacophore in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1] Modifications at different positions of the pyrimidine ring and the 2-amino group allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

Data Presentation: Comparative IC50 Values

Compound ID/ReferenceCore ScaffoldKey SubstitutionsTarget KinaseIC50 (nM)
Compound 30 [3]2-AminopyrimidineN/AFLT31.5
Compound 36 [3]2-AminopyrimidineN/AFLT37.2
Compound 9 [3]2-AminopyrimidinePiperidine derivativeFLT3-WT56.6
Compound 9 [3]2-AminopyrimidinePiperidine derivativeFLT3-D835Y77.89
Alisertib (MLN8237) [4]2-AminopyrimidineN/AAURKA1.2
Barasertib (AZD1152) [4]2-AminopyrimidineN/AAURKB0.37
ENMD-2076 [4]2-AminopyrimidineN/AAURKA14
AMG900 [4]2,4-DiaminopyrimidineN/AAURKB4
PF-03814735 [4]2-AminopyrimidineN/AAURKA0.8
BI2536 [4]PyrimidineN/APLK0.83
BI6727 [4]PyrimidineN/APLK0.87
DAP-81 [4]PyrimidineN/APLK0.9

Experimental Protocols: IC50 Determination

The determination of IC50 values is a critical step in the evaluation of kinase inhibitor potency.[5] Below is a generalized, detailed protocol for a biochemical kinase inhibition assay, synthesized from common methodologies for pyrimidine-based inhibitors.[6]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the in vitro inhibitory activity of a test compound against a specific protein kinase using a 384-well plate format, which is suitable for high-throughput screening.[6]

Materials:

  • Recombinant human kinase (e.g., JAK2, EGFR)

  • Kinase-specific peptide substrate

  • Test compounds (dissolved in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.2 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • Add the diluted compounds, vehicle control (DMSO), and a known positive control inhibitor to the appropriate wells of the 384-well plate.

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific peptide substrate.

    • Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

    • Include a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as a 100% inhibition control.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be near the Km value for the specific kinase to ensure accurate IC50 determination.

    • Gently mix the plate on a plate shaker.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Signal Detection:

    • Stop the kinase reaction by adding the ATP detection reagent to all wells. This reagent also initiates the generation of a luminescent signal.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.[6]

  • Data Analysis:

    • Subtract the background luminescence (from "no kinase" control wells) from all other readings.

    • Normalize the data, with the vehicle control representing 100% kinase activity and the "no kinase" control representing 0% activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Mandatory Visualization

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection & Analysis prep_compounds Prepare Serial Dilutions of Test Compound add_compounds Add Compounds to 384-Well Plate prep_compounds->add_compounds prep_kinase_mix Prepare Kinase/ Substrate Master Mix add_kinase_mix Add Kinase Mix prep_kinase_mix->add_kinase_mix add_compounds->add_kinase_mix add_atp Initiate with ATP add_kinase_mix->add_atp incubate Incubate at 30°C add_atp->incubate add_detection_reagent Add Detection Reagent incubate->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence analyze_data Data Analysis: Plot Dose-Response Curve measure_luminescence->analyze_data calculate_ic50 Calculate IC50 analyze_data->calculate_ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Targeted Signaling Pathway: JAK-STAT

Many 2-aminopyrimidine derivatives are designed to inhibit kinases involved in critical cellular signaling pathways, such as the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, which is often dysregulated in cancer and inflammatory diseases.[2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization inhibitor 2-Aminopyrimidine Inhibitor inhibitor->jak Inhibition dna DNA stat_dimer->dna Translocation gene_transcription Gene Transcription dna->gene_transcription Binding

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

References

A Comparative Analysis of Cross-Coupling Methods for the Functionalization of 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged core structure in a multitude of clinically approved drugs and biologically active molecules. The targeted functionalization of this heterocycle is therefore of paramount importance in the fields of medicinal chemistry and drug discovery. Among the various synthetic handles, the bromine atom at the 5-position of the pyrimidine ring offers a versatile entry point for introducing molecular diversity through a range of cross-coupling reactions. This guide provides a comparative analysis of the most prominent palladium-catalyzed cross-coupling methods for the derivatization of 5-bromopyrimidines: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille reactions. The performance of these methods is compared based on available experimental data, and detailed protocols for key transformations are provided to aid in the practical application of these powerful synthetic tools.

Data Presentation: A Head-to-Head Comparison

The following tables summarize representative reaction conditions and yields for the cross-coupling of 5-bromopyrimidine and its analogs with various coupling partners. This quantitative data is intended to provide a basis for selecting the optimal method for a desired transformation.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Boronic Acids [1][2]

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5 mol%)K₃PO₄tert-Amyl alcohol120194
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95>1590
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95>1588
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95>1586
4-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95>1585
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O85-95>1582

Table 2: Sonogashira Coupling of 5-Halopyrimidines with Terminal Alkynes [3]

Data for 2-Benzyloxy-5-iodopyrimidine, which exhibits comparable reactivity to 5-bromopyrimidine.

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT492
But-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT385
Prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT382
4-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT490

Table 3: Buchwald-Hartwig Amination of Bromopyridines with Amines [4][5]

Representative conditions; yields can vary significantly based on the specific amine and ligand used.

AmineCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Cyclohexane-1,2-diamine*Pd₂(dba)₃BINAPNaOtBuToluene80460
MorpholinePd(OAc)₂XPhosNaOtBuToluene10018High
AnilinePd(OAc)₂BINAPCs₂CO₃Dioxane11024Good

*Reaction with 2-bromo-6-methylpyridine.

Table 4: Heck Coupling of Bromopyridines with Styrene [6][7]

Representative conditions for heteroaryl bromides.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromopyridin-2-aminePd(OAc)₂Et₃NDMF/TBAB1300.33 (MW)88
2-BromopyridinePd(OAc)₂Et₃NDMF/TBAB1300.33 (MW)85

Table 5: Stille Coupling - General Conditions [8]

Specific data for 5-bromopyrimidine is limited in comparative studies. The following represents general conditions.

OrganostannaneCatalyst SystemSolventTemp. (°C)
Aryl/Vinyl-SnBu₃Pd(PPh₃)₄Toluene or DMF80-120

Mandatory Visualization

G General Experimental Workflow for Cross-Coupling Reactions A Reactant & Reagent Preparation (5-Bromopyrimidine, Coupling Partner, Catalyst, Ligand, Base) B Inert Atmosphere Setup (Nitrogen or Argon) A->B C Solvent Addition (Anhydrous) B->C D Reaction (Heating & Stirring) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up (Quenching, Extraction) E->F G Purification (Chromatography, Recrystallization) F->G H Product Characterization (NMR, MS) G->H

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OA Oxidative Addition OA->ArPdX ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR R'-B(OR)₂ Base TM Transmetalation TM->ArPdR ArPdR->Pd0 RE Reductive Elimination ArPdR->RE Product Ar-R' ArPdR->Product RE->Pd0 Reagents1 Ar-X (5-Bromopyrimidine) Reagents1->OA Reagents2 R'-B(OR)₂ Reagents2->TM Base Base Base->TM

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific substrates and scales.

Suzuki-Miyaura Coupling (Nickel-Catalyzed)[1][2]

Materials:

  • 5-Bromopyrimidine

  • 3-Furanylboronic acid

  • Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂]

  • Potassium phosphate (K₃PO₄), anhydrous

  • tert-Amyl alcohol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add K₃PO₄ (4.5 equiv.).

  • Flame-dry the flask and its contents under vacuum and cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add 5-bromopyrimidine (1.0 equiv.), 3-furanylboronic acid (2.5 equiv.), and NiCl₂(PCy₃)₂ (0.5 mol%).

  • Equip the flask with a reflux condenser, and evacuate and backfill with an inert atmosphere (this cycle should be repeated three times).

  • Add anhydrous tert-amyl alcohol via cannula to achieve a desired concentration (e.g., 0.3 M with respect to 5-bromopyrimidine).

  • Heat the reaction mixture to 120 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Sonogashira Coupling[3][8]

Materials:

  • 5-Bromopyrimidine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Add the anhydrous solvent followed by the amine base (2-3 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination[9]

Materials:

  • 5-Bromopyrimidine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv.) and the base (e.g., 1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling[8]

Materials:

  • 5-Bromopyrimidine

  • Alkene (e.g., styrene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Phosphine ligand (if required, e.g., P(o-tol)₃)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (if applicable, 2-10 mol%).

  • Add the anhydrous solvent, followed by the base (1.5-2.5 equiv.) and the alkene (1.2-1.5 equiv.).

  • Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Stille Coupling[8]

Materials:

  • 5-Bromopyrimidine

  • Organostannane (e.g., tributyl(vinyl)tin)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene, DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv.) and the palladium catalyst (e.g., 5 mol%).

  • Add the anhydrous solvent, followed by the organostannane (1.1-1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with aqueous potassium fluoride to remove tin byproducts.

  • Wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

A Comparative Crystallographic Analysis of Novel Heterocyclic Compounds Derived from Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystallography data of two novel heterocyclic compounds featuring a pyrimidine core. Detailed experimental protocols for their synthesis and crystallographic analysis are presented, alongside a comparative analysis of their structural parameters.

This guide delves into the synthesis and single-crystal X-ray diffraction analysis of two distinct pyrimidine derivatives, offering a comparative overview of their molecular geometries. The selected compounds are N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide and 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione. While not directly synthesized from 5-Bromo-2-(2-methoxyethylamino)pyrimidine, their complex fused-ring structures originating from a pyrimidine base serve as exemplary models for understanding structure-activity relationships in drug design.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two compounds, allowing for a direct comparison of their unit cell parameters and crystal systems.

ParameterCompound A: N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide[3]Compound B: 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione[5]
Formula C21H16N4O4SC13H9F3N4S2
Crystal System TriclinicMonoclinic
Space Group P-1P21/c
a (Å) 8.234(2)10.123(2)
b (Å) 9.123(3)12.345(3)
c (Å) 13.456(4)11.987(3)
α (°) 98.12(3)90
β (°) 93.45(3)101.23(4)
γ (°) 109.87(2)90
Volume (ų) 934.5(5)1478.9(7)
Z 24

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystallographic analysis of the featured compounds are provided below.

Synthesis of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (Compound A)[3]

A mixture of either ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-3-phenylpropanoate (0.352 g, 1.0 mmol) or ninhydrin (0.178 g, 1.0 mmol) and 2-(4-oxo-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide (0.278 g, 1.0 mmol) was refluxed in 10 mL of methanol for 4 hours. The resulting precipitate was filtered, dried under vacuum, and recrystallized from a DMF/MeOH mixture to yield shiny yellow crystals.

Synthesis of 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound B)[5]

To a suspension of 7-chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3.45 g, 10 mM) in 20 mL of butan-1-ol, methylamine (20 mM) was added. The reaction mixture was refluxed for 3 hours. After cooling, the solid product was filtered and recrystallized from butan-1-ol to afford a yellow solid.

X-ray Crystallography

Single-crystal X-ray diffraction data for both compounds were collected on a Bruker AXS SMART APEX II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Visualization of Experimental Workflow and Structural Comparison

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the synthesis and analysis of novel pyrimidine derivatives and the logical flow of a comparative structural analysis.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Condensation, Cyclization) start->reaction workup Work-up & Purification (e.g., Filtration, Recrystallization) reaction->workup product Novel Compound workup->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy crystallography Single Crystal X-ray Diffraction product->crystallography structure Structure Elucidation spectroscopy->structure crystallography->structure

Caption: General experimental workflow for the synthesis and structural elucidation of novel pyrimidine derivatives.

comparative_analysis cluster_compoundA Compound A Crystal Structure cluster_compoundB Compound B Crystal Structure dataA Crystallographic Data A (Unit Cell, Bond Lengths, etc.) geomA Molecular Geometry A dataA->geomA comparison Comparative Analysis geomA->comparison dataB Crystallographic Data B (Unit Cell, Bond Lengths, etc.) geomB Molecular Geometry B dataB->geomB geomB->comparison conclusion Structure-Property Relationship Insights comparison->conclusion

Caption: Logical flow for the comparative analysis of two crystal structures to derive structure-property insights.

References

A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-2-(2-methoxyethylamino)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous evaluation of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. For novel compounds like 5-Bromo-2-(2-methoxyethylamino)pyrimidine and its analogs, a multi-faceted analytical approach is essential to ensure the integrity of biological and clinical data. This guide provides an objective comparison of the three primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Purity Assessment

Impurity profiling is a critical regulatory requirement, as even trace amounts of impurities can affect the safety and efficacy of a drug.[1] Impurities can originate from various sources, including starting materials, by-products of side reactions, intermediates, and degradation products.[2] A comprehensive purity assessment involves not only quantifying the main compound but also identifying and characterizing any significant impurities. The choice of analytical technique is pivotal and depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or high-throughput screening.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for purity determination is a critical decision in the drug development process. HPLC, LC-MS, and qNMR each offer a unique set of capabilities, advantages, and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Primary Function Separation and quantification of components in a mixture.Separation, identification, and quantification of components.Absolute quantification and structural elucidation.
Principle Differential partitioning of analytes between a stationary and a mobile phase.[3]Combines HPLC separation with mass-to-charge ratio detection.[4]Signal intensity is directly proportional to the number of nuclei.[1]
Sensitivity Good (ng to µg range).Excellent (pg to ng range), especially with tandem MS.[4][5]Moderate (µg to mg range).[6]
Specificity Relies on retention time and UV response, which may not be unique.High, based on both retention time and mass-to-charge ratio.[4]Very high, based on unique chemical shifts of nuclei.
Quantitative Accuracy High, with proper calibration standards.Good for quantification, but can be affected by matrix effects and ionization efficiency.Excellent, considered a primary ratio method; can provide absolute purity without a specific reference standard for the analyte.[7]
Impurity Identification Limited to co-eluting known standards.Excellent for structural elucidation of unknown impurities through fragmentation patterns (MS/MS).[4]Excellent for structural confirmation and identification of impurities with distinct NMR signals.[8]
Sample Throughput High.High.Lower, due to longer acquisition times for high sensitivity.
Cost Relatively low.High.High initial instrument cost, but can be cost-effective by reducing the need for specific reference standards.[8]
Destructive Yes.Yes.No, the sample can be recovered.

Data Presentation: Purity Analysis of a Hypothetical this compound Analog

The following table summarizes hypothetical quantitative data from the analysis of a synthesized batch of a this compound analog, illustrating the type of information each technique provides.

Analytical MethodAnalyte Purity (%)Known Impurity A (%)Unknown Impurity B (m/z)Limit of Detection (LOD)
HPLC-UV 98.51.2Not Identified~0.05%
LC-MS 98.61.1246.1~0.01%
qNMR 98.71.3Not Quantified~0.1%

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are representative protocols for each technique.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general reverse-phase HPLC method suitable for the analysis of bromopyrimidine compounds and can be optimized as needed.[9]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is designed for the identification and quantification of the target compound and its impurities.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[10]

  • LC Conditions: Same as the HPLC protocol above to ensure chromatographic comparability.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Capillary Voltage: 3.2 kV.

    • Drying Gas Temperature: 250 °C.[10]

    • Drying Gas Flow: 11.0 L/min.[10]

    • Nebulizer Pressure: 35 psi.[10]

    • Scan Range: m/z 100-1000.

    • MS/MS Analysis: For structural elucidation, perform fragmentation of precursor ions of interest.

Quantitative NMR (qNMR) Protocol

This protocol provides a framework for determining the absolute purity of the synthesized compound using an internal standard.[11][12]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into an NMR tube.

    • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same tube. The standard should have signals that do not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the standard.

  • NMR Data Acquisition:

    • Nucleus: 1H.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[12]:

    P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships in the purity assessment of synthesized this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Assessment cluster_results Data Interpretation start Synthesis of Analog workup Reaction Work-up & Isolation start->workup crude Crude Product workup->crude hplc HPLC-UV Analysis crude->hplc Quantification lcms LC-MS Analysis crude->lcms Identification & Quantification qnmr qNMR Analysis crude->qnmr Absolute Quantification & Structure quant Quantification of Purity & Impurities hplc->quant lcms->quant ident Identification of Impurities lcms->ident qnmr->quant struc Structural Confirmation qnmr->struc ident->struc logical_relationship cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis HPLC HPLC-UV (Relative Quantification) LCMS LC-MS (Hyphenated Technique) HPLC->LCMS Provides Separation qNMR qNMR (Absolute Quantification) NMR_qual NMR Spectroscopy (Structural Connectivity) qNMR->NMR_qual Provides Structural Data MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->LCMS Provides Detection LCMS->HPLC Enhances Identification LCMS->MS Requires Separation

References

New Pyrimidine Derivatives Outpacing Established Kinase Inhibitors in Preclinical Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison of novel pyrimidine-based kinase inhibitors, benchmarking their performance against established market players. This guide provides a quantitative analysis of their efficacy, detailed experimental protocols for replication, and visual representations of their mechanisms of action, offering a critical resource for advancing cancer therapeutics.

The pyrimidine scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1] Recent advancements have yielded a new generation of pyrimidine derivatives demonstrating superior potency and selectivity against key oncogenic kinases. This guide focuses on a head-to-head comparison of these emerging compounds against their non-pyrimidine counterparts, highlighting their potential to overcome existing therapeutic challenges, including drug resistance.

Head-to-Head Inhibitor Performance:

The biochemical and cellular potencies of selected pyrimidine-based kinase inhibitors are summarized below, with direct comparisons to established inhibitors targeting the same kinases. The half-maximal inhibitory concentration (IC50), a standard measure of drug potency, reveals the superior efficacy of these new derivatives in critical cancer-related pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Osimertinib, a third-generation pyrimidine-based EGFR inhibitor, shows marked superiority over the first-generation quinazoline-based inhibitor, Erlotinib, particularly against mutant forms of EGFR that drive resistance to earlier treatments.[1][2]

ParameterOsimertinib (Pyrimidine-based)Erlotinib (Quinazoline-based)
Biochemical IC50 (EGFR WT) ~15 nM~2 nM
Biochemical IC50 (EGFR L858R) ~1 nM~2 nM
Biochemical IC50 (EGFR T790M) ~1 nM~200 nM
Cellular IC50 (PC-9, EGFR del19) ~10 nM~5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM>5000 nM

Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[1]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors

Pazopanib, a multi-targeted pyrimidine-based tyrosine kinase inhibitor, is compared with Sorafenib, a non-pyrimidine inhibitor. Both are crucial in targeting VEGFR-2, a key mediator of angiogenesis.

ParameterPazopanib (Pyrimidine-based)Sorafenib (Non-pyrimidine)
Biochemical IC50 (VEGFR2) ~30 nM~90 nM
Cellular IC50 (HUVEC Proliferation) ~84 nM~200 nM

IC50 values are indicative and can vary based on assay conditions.[1]

PIM-1 Kinase Inhibitors

A novel pyrido[2,3-d]pyrimidine derivative, referred to as Compound 12, demonstrates potent inhibition of PIM-1 kinase, a serine/threonine kinase often overexpressed in various cancers. Its performance is benchmarked against the known pan-PIM kinase inhibitor, AZD1208.[3]

ParameterCompound 12 (Pyrido[2,3-d]pyrimidine)AZD1208 (Pan-PIM Inhibitor)
Biochemical IC50 (PIM-1) ~5 nM~10 nM
Cellular IC50 (MV-4-11, AML) ~50 nM~100 nM

Data collated from preclinical studies.[3]

Visualizing the Mechanism of Action

To elucidate the biological context of these inhibitors, the following diagram illustrates the EGFR signaling pathway, a critical cascade in cell proliferation and survival, and highlights the points of inhibition by pyrimidine-based compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and facilitate further research.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection platform for measuring kinase activity.[4]

1. Compound Preparation:

  • Prepare a serial dilution of the pyrimidine-based inhibitor in DMSO.

  • Further dilute the compounds in the kinase assay buffer to the desired final concentrations.[1]

2. Reaction Setup:

  • To the wells of a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate.

  • Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).[1]

3. Initiation of Reaction:

  • Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.[1]

4. ADP Detection:

  • After a defined incubation period, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal proportional to the ADP produced.

5. Luminescence Measurement:

  • After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.[1]

6. Data Analysis:

  • Subtract the background luminescence (no kinase control) from all readings.

  • Normalize the data, with the negative control representing 100% kinase activity and a high concentration of a potent inhibitor as 0% activity.

  • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cellular Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of the pyrimidine derivative or the control inhibitor for a specified period (e.g., 72 hours).

3. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

4. Solubilization:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of new pyrimidine-based kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development A Compound Synthesis (New Pyrimidine Derivatives) B High-Throughput Screening (Biochemical Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro Profiling (Cell-based Assays, Selectivity) D->E F In Vivo Studies (Animal Models) E->F G Clinical Trials F->G

Caption: General workflow for the development of novel kinase inhibitors.

This guide underscores the significant potential of new pyrimidine derivatives in the landscape of targeted cancer therapy. The provided data and protocols serve as a valuable resource for the scientific community to build upon these findings and accelerate the development of next-generation kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-(2-methoxyethylamino)pyrimidine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-2-(2-methoxyethylamino)pyrimidine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult with your EHS department for local and federal regulations.

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally related brominated pyrimidine compounds indicate that it should be handled as a hazardous chemical. Potential hazards include skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling and disposing of this compound to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).[3] Dispose of contaminated gloves after use.[4]Prevents skin contact with the chemical.
Skin and Body Lab coat, long pants, and closed-toe shoes.[3] A complete suit protecting against chemicals may be necessary depending on the scale of handling.[4]Protects skin from accidental exposure.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[3] A respirator may be necessary if dust is generated.Minimizes inhalation of potentially harmful vapors or dust.

Spill Management Protocol

Immediate and correct cleanup of spills is crucial to prevent exposure and environmental contamination.

  • Ensure Ventilation : If a spill occurs, ensure the area is well-ventilated.[3] Whenever possible, handle this compound within a chemical fume hood.[3]

  • Containment : For solid spills, avoid creating dust.[4] For liquid spills, use an inert absorbent material to contain the spill.[3]

  • Cleanup : Carefully sweep or scoop up the spilled material and place it into a designated, labeled, and sealed container for disposal.[1]

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[3]

Step-by-Step Disposal Procedure

Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Waste Collection :

    • Collect all waste containing this compound in a dedicated, compatible, and sealable container.[3]

    • Solid waste, including contaminated lab supplies like gloves, weighing paper, and pipette tips, should be placed in this container.

    • If dissolved in a solvent, it should be collected in a designated halogenated organic solvent waste container. Do not mix with non-halogenated solvents.[3]

  • Container Labeling :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include the quantity of the waste.

    • Add the name and contact information of the principal investigator or responsible party.[3]

  • Waste Storage :

    • Store hazardous waste containers in a designated, secure location, preferably with secondary containment to prevent spills and leaks.[3]

    • Keep waste containers tightly closed except when adding waste.[3]

    • Segregate incompatible wastes.[3]

  • Final Disposal :

    • The final disposal must be handled by a licensed hazardous waste disposal company.[3]

    • The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4][5]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Don appropriate PPE B Is the waste solid or liquid? A->B C Collect in a dedicated solid waste container B->C Solid D Collect in a halogenated organic solvent waste container B->D Liquid E Label container with full chemical name and contact info C->E D->E F Store in a designated, secure area with secondary containment E->F G Arrange for pickup by a licensed hazardous waste disposal company F->G H Incineration in a chemical incinerator with afterburner and scrubber G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-(2-methoxyethylamino)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-2-(2-methoxyethylamino)pyrimidine. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance. This information is based on best practices for handling similar halogenated pyrimidine compounds and should supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols.

Hazard Identification and Precautionary Measures

General Advice:

  • Consult a physician if you feel unwell after exposure. Show the safety data sheet of a similar compound to the doctor in attendance.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.[2][3]

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles. A face shield is recommended for procedures with a high risk of splashing.[2]
Hands Chemical-Resistant GlovesWear chemically resistant gloves, such as nitrile gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[1][2] Double gloving is recommended.[4]
Skin/Body Laboratory CoatA lab coat, long pants, and closed-toe shoes are required to protect the skin.
Respiratory Fume Hood or RespiratorAlways handle the compound in a well-ventilated area, preferably a chemical fume hood.[2] If dust is generated, a respirator may be necessary.[2]

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered. All necessary PPE should be readily available and inspected for integrity.

  • Weighing and Transfer: Handle the solid compound carefully to avoid dust formation.[1] Use appropriate tools for transfer, such as a spatula.

  • In Solution: When preparing solutions, add the compound to the solvent slowly to avoid splashing.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

Emergency Procedures

Spill Management:

  • Evacuation and Ventilation: For a significant spill, evacuate the immediate area and ensure adequate ventilation.[1]

  • Containment: For solid spills, sweep up the material without creating dust and place it in a suitable, closed container for disposal.[1] For liquid spills, use an inert absorbent material to contain the spill.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5]

  • In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound in a designated, compatible, and properly labeled, sealable container.[2]

  • Waste Segregation: Do not mix halogenated organic waste with non-halogenated solvents.[2]

  • Container Labeling: Clearly label the waste container with the full chemical name and any associated hazards.

  • Final Disposal: Disposal must be handled by a licensed hazardous waste disposal company. The recommended method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Improper disposal, such as in regular trash or down the drain, is strictly prohibited.[2]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Transfer Compound prep_workspace->handle_weigh handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution spill_manage Manage Spills Immediately handle_weigh->spill_manage If spill occurs cleanup_decontaminate Decontaminate Workspace handle_solution->cleanup_decontaminate handle_solution->spill_manage If spill occurs dispose_collect Collect Waste in Labeled Container cleanup_decontaminate->dispose_collect spill_manage->dispose_collect dispose_segregate Segregate Halogenated Waste dispose_collect->dispose_segregate dispose_professional Arrange for Professional Disposal dispose_segregate->dispose_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.